1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(4-hydroxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYXOBBPXQZKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332486 | |
| Record name | 4,4'-Dihydroxybenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33288-79-8 | |
| Record name | 4,4'-Dihydroxybenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil, is a valuable chemical intermediate in the synthesis of a variety of organic compounds. Its structure, featuring two phenolic hydroxyl groups and a 1,2-dione functionality, makes it a versatile building block for the development of novel pharmaceuticals, polymers, and coordination chemistry ligands. This technical guide provides a comprehensive overview of the primary synthesis methods for 4,4'-dihydroxybenzil, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its preparation in a laboratory setting.
Core Synthesis Methodologies
The synthesis of this compound can be effectively achieved through two principal routes, each with distinct advantages and considerations. The selection of a particular method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Route A: Demethylation of 4,4'-Dimethoxybenzil
This is a direct and high-yielding method for the preparation of 4,4'-dihydroxybenzil. It involves the cleavage of the methyl ethers of the readily available precursor, 4,4'-dimethoxybenzil (also known as anisil).
Route B: Two-Step Synthesis from Anisoin
This pathway involves the oxidation of a benzoin derivative, specifically 4,4'-dimethoxybenzoin (anisoin), to form 4,4'-dimethoxybenzil, which is then demethylated to yield the final product. This route is particularly useful when starting from p-anisaldehyde, which can be converted to anisoin via a benzoin condensation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described synthesis methods, allowing for a direct comparison of their efficiencies.
| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) |
| Demethylation | 4,4'-Dimethoxybenzil | Hydrobromic acid, Glacial acetic acid | 4 hours | 84%[1] |
| Oxidation of Anisoin | Anisoin (4,4'-Dimethoxybenzoin) | Nitric acid or Copper(II) acetate/Ammonium nitrate | 1-2 hours | High (not specified for anisoin) |
Experimental Protocols
Method 1: Demethylation of 4,4'-Dimethoxybenzil
This protocol is adapted from a well-established procedure for the demethylation of aryl methyl ethers.
Materials:
-
4,4'-Dimethoxybenzil (10 g)
-
Glacial acetic acid (90 ml)
-
48% Hydrobromic acid (160 ml)
-
Ice
-
10% aqueous Sodium hydroxide
-
Diethyl ether
-
75% Ethanol
Procedure:
-
In a round-bottom flask, combine 10 g of 4,4'-dimethoxybenzil, 90 ml of glacial acetic acid, and 160 ml of 48% hydrobromic acid.
-
Heat the mixture at reflux for 4 hours.[1]
-
After reflux, pour the reaction mixture into ice to precipitate the product.
-
Collect the solid product by filtration.
-
Dissolve the crude solid in 10% aqueous sodium hydroxide.
-
Extract the aqueous solution with diethyl ether to remove any non-phenolic impurities.
-
Acidify the aqueous layer to precipitate the 4,4'-dihydroxybenzil.
-
Collect the purified product by filtration and recrystallize from 75% ethanol.
-
The expected yield is approximately 7.5 g (84%).[1]
Method 2: Two-Step Synthesis from Anisoin
This method involves the oxidation of anisoin to anisil, followed by the demethylation protocol described in Method 1.
Step 2a: Oxidation of Anisoin to 4,4'-Dimethoxybenzil (General Procedure)
The oxidation of benzoins to benzils is a common transformation. The following is a general procedure using nitric acid, which is a widely used and effective oxidizing agent for this purpose.
Materials:
-
Anisoin (4,4'-dimethoxybenzoin)
-
Concentrated nitric acid
-
Ethanol (for recrystallization)
Procedure:
-
In a fume hood, place the anisoin in a round-bottom flask.
-
Add an excess of concentrated nitric acid.
-
Gently heat the mixture in a water bath. The reaction progress can be monitored by the evolution of brown nitrogen dioxide gas.
-
Once the reaction is complete (cessation of gas evolution), cool the mixture and pour it into ice-cold water to precipitate the 4,4'-dimethoxybenzil.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from ethanol to yield pure 4,4'-dimethoxybenzil.
Step 2b: Demethylation of 4,4'-Dimethoxybenzil
Follow the detailed protocol provided in Method 1 to convert the synthesized 4,4'-dimethoxybenzil into the final product, this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described synthesis methods.
Caption: Workflow for the demethylation of 4,4'-dimethoxybenzil.
Caption: Workflow for the two-step synthesis from anisoin.
Conclusion
The synthesis of this compound is readily achievable through the demethylation of 4,4'-dimethoxybenzil or a two-step process starting from anisoin. The choice of method will be guided by the availability of starting materials and the desired scale of the synthesis. The provided protocols and workflows offer a detailed guide for researchers to successfully prepare this versatile compound for further applications in drug discovery and materials science.
References
An In-depth Technical Guide to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione (4,4'-Dihydroxybenzil)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil, is an organic compound with the chemical formula C₁₄H₁₀O₄. Its structure, featuring two hydroxylated phenyl rings attached to a central diketone backbone, makes it a subject of interest in various chemical and pharmaceutical research areas. The presence of phenolic hydroxyl groups and a diketone moiety provides multiple reactive sites for chemical modifications, positioning it as a valuable intermediate in the synthesis of more complex molecules, including dyes and polymers.[1] For drug development professionals, its structural motifs are reminiscent of other biologically active polyphenolic compounds, suggesting potential, yet largely unexplored, pharmacological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4,4'-Dihydroxybenzil | [3] |
| CAS Number | 33288-79-8 | [4] |
| Molecular Formula | C₁₄H₁₀O₄ | [4] |
| Molecular Weight | 242.23 g/mol | [4] |
| Appearance | Pale yellow to tan crystalline solid | [4] |
| Melting Point | 222-225 °C, 235 °C | [4] |
| Boiling Point (Predicted) | 500.4 ± 35.0 °C | [4] |
| Solubility | Almost insoluble in water; soluble in ethanol and dichloromethane. | [4] |
| Density (Predicted) | 1.366 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 6.02 ± 0.15 | [3] |
Synthesis and Purification
Synthesis Protocol: Demethylation of 4,4'-Dimethoxybenzil
A common and well-documented method for the synthesis of 4,4'-dihydroxybenzil involves the demethylation of 4,4'-dimethoxybenzil.[4]
Materials:
-
4,4'-Dimethoxybenzil
-
Glacial acetic acid
-
48% Hydrobromic acid (HBr)
-
10% aqueous sodium hydroxide (NaOH)
-
Diethyl ether
-
75% Ethanol
Procedure:
-
In a round-bottom flask, combine 10 g of 4,4'-dimethoxybenzil with 90 ml of glacial acetic acid and 160 ml of 48% HBr.
-
Heat the mixture at reflux for 4 hours.
-
After reflux, pour the reaction mixture into ice.
-
Collect the resulting precipitate by filtration.
-
Dissolve the collected solid in 10% aqueous sodium hydroxide.
-
Extract the aqueous layer with diethyl ether to remove any non-phenolic impurities.
-
Acidify the aqueous layer to precipitate the 4,4'-dihydroxybenzil.
-
Collect the purified product by filtration.
-
Recrystallize the product from 75% ethanol to yield the final pure compound.[4]
A general workflow for this synthesis is depicted below:
Alternative Synthesis: From p-Hydroxybenzaldehyde and p-Hydroxyacetophenone
Another reported method involves the reaction of p-hydroxybenzaldehyde and p-hydroxyacetophenone under alkaline conditions.[4] While less detailed in the available literature, this approach offers a more direct route from readily available starting materials.
The logical relationship for this alternative synthesis is as follows:
Analytical Characterization
Comprehensive analytical data is crucial for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 4,4'-dihydroxybenzil, the expected signals are:
-
A singlet for the two equivalent hydroxyl protons.
-
A multiplet system for the eight aromatic protons.
A reported ¹H NMR spectrum in acetone-d₆ showed the following chemical shifts (δ):
-
9.53 ppm (singlet, 2H, -OH)
-
7.81, 6.98 ppm (multiplet, 8H, aromatic)[4]
Spectroscopic Data Summary
| Technique | Expected/Reported Data |
| ¹H NMR | δ 9.53 (s, 2H, OH), 7.81, 6.98 (m, 8H, aromatic) in acetone-d₆.[4] |
| ¹³C NMR | Expected signals for aromatic carbons (quaternary and protonated) and carbonyl carbons. |
| Infrared (IR) | Expected characteristic absorption bands for O-H (hydroxyl) and C=O (carbonyl) functional groups. |
| Mass Spectrometry (MS) | Expected molecular ion peak and fragmentation pattern consistent with the structure. |
Potential Biological Activities and Signaling Pathways
While direct biological studies on this compound are limited, the structural similarity to other polyphenolic compounds, such as resveratrol and other benzophenone derivatives, suggests potential for biological activity. For instance, some dihydroxybenzene derivatives have shown antioxidant properties.[5] Additionally, a metabolite of Bisphenol A, 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), has been shown to induce pancreatic β-cell death through the JNK/AMPKα activation-regulated endoplasmic reticulum stress-mediated apoptotic pathway.[][7]
The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound based on the activity of related compounds.
Conclusion
This compound is a compound with well-defined physicochemical properties and established synthetic routes. Its potential for further chemical modification and unexplored biological activities makes it a molecule of interest for researchers in both chemistry and drug development. This guide provides a foundational understanding of its properties and synthesis, highlighting the need for further investigation into its spectroscopic details and, most importantly, its biological effects and mechanisms of action. The structural similarities to other bioactive molecules suggest that future research into its antioxidant, cytotoxic, and enzyme-inhibiting properties could be a fruitful area of investigation.
References
An In-depth Technical Guide to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione (CAS: 33288-79-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-Dihydroxybenzil. The document details its chemical and physical properties, outlines a key synthetic route with a detailed experimental protocol, and discusses its current and potential applications. While experimental data on the biological activity of this specific compound is limited in publicly accessible literature, this guide explores the known biological activities of structurally similar compounds to infer potential areas for future investigation. This guide aims to be a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Chemical and Physical Properties
This compound is a symmetrical aromatic diketone. The presence of two phenolic hydroxyl groups and the α-diketone functionality makes it an interesting candidate for various chemical transformations and a building block in the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 33288-79-8 | [1] |
| Molecular Formula | C₁₄H₁₀O₄ | [1] |
| Molecular Weight | 242.23 g/mol | [1] |
| Appearance | Pale yellow to tan crystalline solid | [1] |
| Melting Point | 222-225 °C | [1] |
| Boiling Point (Predicted) | 500.4 ± 35.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.366 ± 0.06 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in ethanol and dichloromethane. | [1] |
| pKa (Predicted) | 6.02 ± 0.15 | [2] |
Synthesis
A common method for the synthesis of this compound involves the reaction of p-hydroxybenzaldehyde and p-hydroxyacetophenone under alkaline conditions.[1] However, a more detailed experimental protocol is available for a closely related synthesis of 4,4'-Dihydroxybenzil from 4,4'-dimethoxybenzil, which involves a demethylation reaction. This protocol is presented below as a representative synthetic method.
Experimental Protocol: Synthesis of 4,4'-Dihydroxybenzil from 4,4'-Dimethoxybenzil
This protocol details the demethylation of 4,4'-dimethoxybenzil to yield 4,4'-dihydroxybenzil.
Materials:
-
4,4'-Dimethoxybenzil
-
Glacial acetic acid
-
48% Hydrobromic acid (HBr)
-
10% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
75% Ethanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 10 g of 4,4'-dimethoxybenzil, 90 ml of glacial acetic acid, and 160 ml of 48% HBr.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After the reflux period, cool the reaction mixture and pour it into a beaker containing ice.
-
Collect the resulting precipitate by filtration.
-
Dissolve the collected solid in 10% aqueous sodium hydroxide.
-
Extract the aqueous solution with diethyl ether to remove any non-phenolic impurities.
-
Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the precipitated 4,4'-dihydroxybenzil by filtration.
-
Recrystallize the crude product from 75% ethanol to obtain the purified compound.
Expected Yield: Approximately 7.5 g (84%).
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available. The following represents predicted data and data from analogous compounds.
-
¹H NMR (Predicted): A predicted ¹H NMR spectrum would show signals corresponding to the aromatic protons and the hydroxyl protons.
-
¹³C NMR: Predicted ¹³C NMR data is available from various chemical databases.[2]
-
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the diketone, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (242.23 g/mol ).
Applications
This compound is primarily utilized as an intermediate in organic synthesis.[1]
-
Dye Synthesis: It serves as a precursor in the synthesis of organic dyes, where its structure can be modified to create compounds with specific color properties.[1]
-
Coordination Chemistry: The diketone and phenol functionalities make it a suitable ligand for the formation of metal complexes.[1]
-
Organic Synthesis: It acts as a versatile building block for the synthesis of more complex organic molecules and polymers.
Biological Activity and Potential for Drug Development (Inferred from Analogs)
While direct experimental evidence for the biological activity of this compound is scarce in the literature, the activities of structurally related compounds can provide insights into its potential pharmacological relevance.
Potential Anticancer Activity
Structurally similar benzophenone derivatives have been investigated for their anticancer properties. For instance, 4,4'-dihydroxybenzophenone is a precursor in the synthesis of nonsteroidal antiestrogen drugs like 4-hydroxytamoxifen analogues, which are used in breast cancer therapy.[3] This suggests that the core bis(4-hydroxyphenyl) structure could be a valuable scaffold for the design of new anticancer agents.
Potential Enzyme Inhibition
The dihydroxybenzene moiety is present in many enzyme inhibitors. For example, 2,4-dihydroxybenzylamine has been identified as a specific inhibitor of glutathione reductase.[4] Furthermore, the structurally related compound 4,4'-dihydroxybiphenyl has been shown to be a potent competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[5] This suggests that this compound could be investigated for its potential to inhibit various enzymes.
Logical Relationship of Potential Enzyme Inhibition:
References
Spectroscopic Analysis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, a key building block in medicinal chemistry and materials science. This document details predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provides standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following data tables present predicted values based on its chemical structure. These predictions offer valuable insights for spectral analysis and compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR) Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons and the hydroxyl protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | Singlet (broad) | 2H | Ar-OH |
| ~7.8 - 8.0 | Doublet | 4H | Ar-H (ortho to C=O) |
| ~6.8 - 7.0 | Doublet | 4H | Ar-H (meta to C=O) |
1.1.2. ¹³C NMR (Carbon NMR) Data
The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons.
| Chemical Shift (δ) (ppm) | Assignment |
| ~190 - 195 | C =O |
| ~160 - 165 | Ar-C -OH |
| ~130 - 135 | Ar-C H (ortho to C=O) |
| ~125 - 130 | Ar-C (ipso to C=O) |
| ~115 - 120 | Ar-C H (meta to C=O) |
Infrared (IR) Spectroscopy
The predicted IR spectrum of solid this compound would display characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Phenolic) |
| ~1680 - 1660 | Strong | C=O Stretch (α-Diketone) |
| ~1600 - 1450 | Medium - Strong | C=C Stretch (Aromatic) |
| ~1300 - 1200 | Strong | C-O Stretch (Phenolic) |
| ~850 - 800 | Strong | C-H Bend (Para-disubstituted aromatic) |
Mass Spectrometry (MS)
The predicted mass spectrum, likely acquired via electrospray ionization (ESI), would show the molecular ion and characteristic fragments.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| 242.05 | [M]⁺ (Molecular Ion) |
| 121.03 | [HOC₆H₄CO]⁺ |
| 93.03 | [HOC₆H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
If an internal standard is required, add a small amount of tetramethylsilane (TMS).
2.1.2. ¹H NMR Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
-
Reference the spectrum to the residual solvent peak or TMS (0 ppm).
-
Integrate the signals to determine the relative proton ratios.
2.1.3. ¹³C NMR Acquisition
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with singlet peaks for each unique carbon.
-
Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
Process the data similarly to the ¹H spectrum, with Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the solvent peak.
Infrared (IR) Spectroscopy (Solid State)
2.2.1. Sample Preparation (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Ensure a fine, homogenous powder is obtained to minimize light scattering.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
2.2.2. Data Acquisition
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
2.3.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent system.
-
If necessary, filter the final solution to remove any particulates.
2.3.2. Data Acquisition (Electrospray Ionization - ESI)
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Use a heated capillary and nebulizing gas (e.g., nitrogen) to facilitate desolvation and ion formation.
-
Acquire the mass spectrum in either positive or negative ion mode over a suitable m/z range.
-
The resulting mass spectrum will show the mass-to-charge ratios of the ions generated from the sample.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
The Elusive Natural Presence of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione: A Technical Review
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil, is a molecule of interest in synthetic and medicinal chemistry. Despite extensive investigation into the vast repository of natural products, current scientific literature lacks evidence of its isolation from any natural source. This technical guide consolidates the available information, or lack thereof, regarding the natural occurrence of this specific benzil derivative. It further provides context by examining structurally similar compounds that have been identified in nature and outlines a generalized methodology for the isolation and characterization of phenolic compounds from natural matrices. This document serves to inform researchers on the current state of knowledge and to provide a foundational framework for future investigations into novel natural products.
Introduction: The Search for 4,4'-Dihydroxybenzil in Nature
The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. Phenolic compounds, in particular, represent a diverse class of secondary metabolites with a wide array of pharmacological activities. This compound belongs to the benzil class of aromatic dicarbonyls. While the core benzil structure, 1,2-diphenylethane-1,2-dione, has been identified as a metabolite in Saccharomyces cerevisiae, extensive searches of scientific databases and literature provide no indication that the dihydroxylated analogue, 4,4'-dihydroxybenzil, is a naturally occurring product.
This guide will summarize the current understanding and provide a technical overview of related compounds and methodologies pertinent to the field of natural product chemistry.
Structurally Related Natural Products
While this compound itself has not been reported from a natural source, a number of structurally related benzophenones and other hydroxylated aromatic compounds have been isolated and characterized. These findings provide a valuable context for understanding the biosynthesis of similar chemical scaffolds in nature.
| Compound Name | Chemical Structure | Natural Source | Reference |
| 4,4'-Dihydroxybenzophenone | Arabidopsis thaliana | [1] | |
| 2,4-Dihydroxybenzophenone | Arabidopsis thaliana | ||
| 4,4'-Dihydroxybenzyl sulfoxide | Gastrodia elata | [2] | |
| Benzil | Saccharomyces cerevisiae (metabolite) | [3] |
Table 1: Naturally Occurring Compounds Structurally Related to this compound. This table highlights several compounds with structural similarities to 4,4'-dihydroxybenzil that have been isolated from natural sources.
Hypothetical Experimental Protocol: Isolation and Identification of Phenolic Compounds
In the absence of a specific protocol for the isolation of this compound from a natural source, a generalized workflow for the extraction and identification of phenolic compounds from plant or microbial sources is presented below. This protocol is intended to serve as a template for researchers investigating novel natural products.
Extraction
-
Sample Preparation: The source material (e.g., dried plant leaves, fungal mycelia) is ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to fractionate the compounds based on their solubility. Phenolic compounds are typically enriched in the ethyl acetate and methanol fractions.
-
Concentration: The solvent from each fraction is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Separation
-
Column Chromatography: The crude extract is subjected to column chromatography over a silica gel or other suitable stationary phase. Elution is performed with a gradient of solvents to separate the components of the mixture.
-
High-Performance Liquid Chromatography (HPLC): Fractions of interest are further purified by preparative HPLC using a C18 column and a suitable mobile phase, typically a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
Structure Elucidation
-
Spectroscopic Analysis: The purified compound is subjected to a suite of spectroscopic techniques to determine its chemical structure:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore.
-
-
Comparison with Standards: If a synthetic standard is available, the spectroscopic data and chromatographic retention time of the isolated compound are compared to confirm its identity.
Biological Activity and Signaling Pathways: An Unwritten Chapter
Given that this compound has not been identified as a natural product, there is no information available regarding its biological role or any associated signaling pathways in a natural context. Research into the bioactivity of this compound has been limited to synthetic derivatives and their potential pharmacological applications. Any discussion of signaling pathways would be purely speculative and outside the scope of this technical guide.
Conclusion
The natural occurrence of this compound remains unconfirmed within the current body of scientific literature. While the possibility of its existence in an as-yet-unexplored organism cannot be entirely dismissed, there is currently no evidence to support this. Researchers interested in the biological activities of this class of compounds must rely on synthetic routes for its production. The study of structurally related, naturally occurring benzophenones and other phenolic compounds, however, continues to be a fruitful area of research, offering insights into the biosynthetic capabilities of nature and providing a rich source of potential therapeutic agents. Future natural product discovery efforts, employing advanced analytical techniques, may yet uncover this or other novel benzil derivatives in nature.
References
The Enigmatic Biological Profile of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Issued: December 2025
Abstract
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil, is a diaryl α-diketone whose biological activities remain largely unexplored in peer-reviewed literature. This technical guide serves as a resource for the scientific community by consolidating the available chemical information for this compound and, in the absence of direct biological data, providing a comprehensive analysis of the bioactivities of structurally analogous compounds. This approach aims to illuminate potential areas of investigation and provide a framework for future research into the pharmacological potential of this compound. The activities of related benzoin, benzil, and stilbenoid derivatives, including enzyme inhibition and antimicrobial effects, are reviewed, complete with available quantitative data, experimental protocols, and mechanistic pathway diagrams to guide future study design.
Introduction to this compound
This compound is a polycyclic aromatic compound with the chemical formula C₁₄H₁₀O₄.[1] Its structure features a central ethane-1,2-dione (or benzil) core flanked by two 4-hydroxyphenyl groups. While its synthesis and basic chemical properties are documented, its biological profile is conspicuously absent from the current body of scientific literature. The compound is primarily recognized as a chemical intermediate in the synthesis of other organic molecules, such as organic dyes and ligands for coordination chemistry.[1]
Given the rich pharmacology of structurally related compounds, the lack of biological data for this compound represents a significant knowledge gap and an opportunity for new avenues of research. This guide will, therefore, focus on the established biological activities of its structural relatives to provide a predictive framework for its potential bioactivities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₄ | [1] |
| Molecular Weight | 242.23 g/mol | [1] |
| Appearance | Pale yellow to tan crystalline solid | [1] |
| Melting Point | ~222-225 °C | [1] |
| Solubility | Almost insoluble in water; soluble in ethanol and dichloromethane | [1] |
| IUPAC Name | This compound |
Biological Activities of Structurally Related Compounds
In the absence of direct data, the biological activities of compounds with similar structural motifs, such as other benzil and benzoin derivatives, can offer valuable insights into the potential pharmacology of this compound.
Enzyme Inhibition
A study on methoxy benzoin and benzil derivatives revealed that these compounds exhibit inhibitory activity against several enzymes, including α-amylase, α-glucosidase, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[2] This suggests that this compound, as a benzil derivative, may also possess enzyme inhibitory properties. The presence of hydroxyl groups on the phenyl rings could influence its binding affinity and inhibitory potential.
Antimicrobial Activity
The same study on methoxy benzoin and benzil derivatives also demonstrated their antimicrobial activity against various bacterial and fungal strains, including E. coli, Y. pseudotuberculosis, M. smegmatis, and C. albicans.[2] The structural similarity suggests that this compound could also exhibit antimicrobial properties.
Detailed Analysis of a Structurally Related Compound: 4,4'-Dihydroxybiphenyl
While not a diketone, 4,4'-dihydroxybiphenyl shares the bis(4-hydroxyphenyl) motif and has documented biological activities. It serves as a useful, albeit structurally simplified, analogue for predicting potential activities.
Tyrosinase Inhibition
4,4'-Dihydroxybiphenyl has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[3] This inhibitory action makes it a compound of interest for applications in dermatology and cosmetics for skin whitening.
Quantitative Data for Tyrosinase Inhibition by 4,4'-Dihydroxybiphenyl
| Parameter | Value | Reference |
| IC₅₀ | 1.91 µM | [3] |
| Inhibition Type | Competitive | [3] |
| Kᵢ (at 2.5 µM) | 4.0 x 10⁻⁴ M | [3] |
| Kᵢ (at 5 µM) | 2.1 x 10⁻⁵ M | [3] |
Experimental Protocol: Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., 4,4'-dihydroxybiphenyl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compound and L-tyrosine in phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of the test compound.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-tyrosine solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
To determine the mode of inhibition (e.g., competitive), perform kinetic studies by varying the concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk plots.
Signaling Pathway Diagram: Tyrosinase Inhibition
Caption: Potential competitive inhibition of tyrosinase by this compound.
Proposed Experimental Workflow for Biological Screening
For researchers interested in investigating the biological activities of this compound, a general experimental workflow is proposed below.
Caption: A proposed workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This compound remains a molecule of untapped potential in the realm of pharmacology. While direct evidence of its biological activity is currently lacking, the known effects of its structural analogues suggest a promising starting point for investigation. Future research should focus on a systematic screening of this compound against a panel of enzymes, microbial strains, and cancer cell lines to uncover its potential therapeutic applications. The experimental protocols and workflows outlined in this guide provide a robust framework for initiating such studies. The elucidation of the biological profile of this compound could lead to the development of novel therapeutic agents.
References
- 1. chembk.com [chembk.com]
- 2. ACG Publications - Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives [acgpubs.org]
- 3. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione, a benzil derivative, and its analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as modulators of estrogen receptors. This document details their synthesis, biological evaluation, and known mechanisms of action, presenting quantitative data in a structured format, providing detailed experimental protocols, and visualizing key biological pathways.
Core Compound Profile
This compound is an organic compound with the chemical formula C₁₄H₁₀O₄. It is characterized by a central 1,2-dione (α-diketone) structure flanked by two 4-hydroxyphenyl groups. The presence of these phenolic hydroxyl groups and the diketone moiety are key features contributing to its biological activities.
Physical and Chemical Properties:
-
Appearance: Pale yellow to tan crystalline solid[1].
-
Molecular Weight: 242.23 g/mol [1].
-
Melting Point: Approximately 222-225 °C[1].
-
Solubility: Almost insoluble in water, but soluble in organic solvents such as ethanol and dichloromethane[1].
Synthesis of this compound and its Analogues
A common method for the synthesis of this compound involves the reaction of p-hydroxybenzaldehyde and p-hydroxyacetophenone under alkaline conditions, followed by purification via crystallization[1]. The synthesis of related benzil derivatives often starts from corresponding benzaldehydes, which are first converted to benzoins and then oxidized to the desired benzil compounds.
General Experimental Protocol: Synthesis of Benzil Derivatives
This protocol outlines a general procedure for the synthesis of substituted benzil compounds, which can be adapted for this compound and its analogues.
Step 1: Benzoin Condensation
-
In a round-bottomed flask, dissolve the desired substituted benzaldehyde in ethanol.
-
Add an aqueous solution of sodium cyanide (NaCN) or a thiamine hydrochloride catalyst with a base (e.g., sodium hydroxide).
-
Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and induce crystallization of the benzoin product.
-
Filter the crude benzoin and recrystallize from a suitable solvent (e.g., ethanol).
Step 2: Oxidation to Benzil
-
Dissolve the synthesized benzoin in a suitable solvent such as glacial acetic acid or acetone.
-
Add an oxidizing agent, such as nitric acid (HNO₃) or copper(II) acetate, portion-wise while stirring[2].
-
Heat the reaction mixture at a controlled temperature (e.g., 50–70 °C) for a period ranging from 30 to 120 minutes, monitoring the reaction by TLC[2].
-
After completion, pour the reaction mixture into ice-water to precipitate the benzil product.
-
Filter the crude benzil, wash with water until neutral, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
The following diagram illustrates a generalized workflow for the synthesis of benzil derivatives.
Biological Activities and Therapeutic Potential
Derivatives of this compound and related benzils have demonstrated a range of biological activities, with anticancer and estrogenic/antiestrogenic effects being the most prominent.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of benzil derivatives against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis.
Quantitative Data: In Vitro Cytotoxicity
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2,2'-Dichlorobenzil | Staphylococcus aureus | - (11mm inhibition at 100µg) | [3] |
| 2'-Chloro-4-methoxy-3-nitrobenzil | Staphylococcus aureus | - (Max zone of inhibition) | [3] |
| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 (Colon) | Not specified, dose-dependent | [4][5] |
| 1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one (MS17) | PC-3 (Prostate) | 4.4 ± 0.3 | [6] |
| 1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one (MS17) | DU 145 (Prostate) | 4.1 ± 0.8 | [6] |
| N-(4-hydroxyphenyl)retinamide (4-HPR) | Neuroblastoma cell lines | 2.5 - 10 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
The following diagram illustrates the workflow for an in vitro cytotoxicity screening experiment.
Estrogenic and Antiestrogenic Activity
The structural similarity of some this compound derivatives to estradiol suggests their potential to interact with estrogen receptors (ERs). This interaction can lead to either estrogenic (agonist) or antiestrogenic (antagonist) effects.
Quantitative Data: Estrogen Receptor Binding Affinity
| Compound | RBA (%) for ER | Reference |
| 1,1,2,2-tetramethyl-1,2-bis(4-hydroxyphenyl)ethane | 3.6 | [5] |
| 2,2'-Difluoro-1,1,2,2-tetramethyl-1,2-bis(4-hydroxyphenyl)ethane | 6.4 | [5] |
| 1,1,2,2-tetramethyl-1,2-bis(3-hydroxyphenyl)ethane | 3.0 | [5] |
| meso-3,4-bis(2,4-dihydroxyphenyl)hexane | 32 | [8] |
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
This assay measures the ability of a test compound to compete with radiolabeled estradiol ([³H]-E₂) for binding to the estrogen receptor.
-
Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of ovariectomized rats[3]. Homogenize the uterine tissue in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuge to obtain the cytosolic fraction[3].
-
Incubation: In assay tubes, incubate a fixed amount of uterine cytosol (providing 50-100 µg of protein) with a constant concentration of [³H]-E₂ (e.g., 0.5-1.0 nM) and increasing concentrations of the unlabeled test compound[3]. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled estrogen, like diethylstilbestrol).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound [³H]-E₂ from the free [³H]-E₂. This can be achieved using methods like hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specifically bound [³H]-E₂ against the logarithm of the competitor concentration. Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound [³H]-E₂. The Relative Binding Affinity (RBA) is then calculated as: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.
Signaling Pathways
The biological effects of this compound derivatives are mediated through various cellular signaling pathways. Their anticancer activity often involves the induction of apoptosis and may be linked to the modulation of key survival pathways like the PI3K/Akt pathway.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Many anticancer agents induce apoptosis by activating components of these pathways, leading to the activation of caspases, which are proteases that execute the apoptotic process.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a key strategy in cancer therapy. Some anticancer compounds exert their effects by downregulating the activity of Akt, thereby promoting apoptosis and inhibiting cell proliferation. A related compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway[9].
Conclusion
This compound and its analogues represent a promising class of compounds with significant potential for drug development, particularly in the areas of oncology and endocrinology. Their synthesis is achievable through established organic chemistry methods, and their biological activities can be assessed using a variety of in vitro assays. Further research into the structure-activity relationships, specific molecular targets, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. This guide provides a foundational resource for researchers and professionals engaged in the exploration and development of this important class of molecules.
References
- 1. chembk.com [chembk.com]
- 2. atcc.org [atcc.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Ring-substituted 1,1,2,2-tetraalkylated 1,2-bis(hydroxyphenyl)ethanes. 4. Synthesis, estrogen receptor binding affinity, and evaluation of antiestrogenic and mammary tumor inhibiting activity of symmetrically disubstituted 1,1,2,2-tetramethyl-1,2-bis(hydroxyphenyl)ethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferative effect and induction of apoptosis in androgen-independent human prostate cancer cells by 1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increase of ceramide and induction of mixed apoptosis/necrosis by N-(4-hydroxyphenyl)- retinamide in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ring-substituted 1,2-dialkylated 1,2-bis(hydroxyphenyl)ethanes. 1. Synthesis and estrogen receptor binding affinity of 2,2'- and 3,3'-disubstituted hexestrols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermogravimetric Analysis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione: A Technical Guide
Introduction to Thermogravimetric Analysis
Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the physical and chemical properties of a material as a function of increasing temperature in a controlled atmosphere.[1] The technique provides valuable insights into the thermal stability, decomposition profile, and composition of a sample.[2] By precisely monitoring the mass of a sample as it is heated, one can identify the temperatures at which thermal events such as dehydration, decomposition, and oxidation occur.[1] The resulting data, typically presented as a mass vs. temperature curve, is crucial for determining the upper service temperature of a material and understanding its degradation kinetics.[1][2]
For a compound like 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, TGA can elucidate its thermal stability, which is a critical parameter in drug development for assessing storage conditions and compatibility with other excipients during formulation.
Experimental Protocol: A Generalized Approach
The following is a detailed, generalized protocol for conducting the thermogravimetric analysis of a thermally stable aromatic organic compound such as this compound.
Objective: To determine the thermal stability and decomposition profile of the analyte.
Instrumentation: A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
Materials:
-
This compound (high purity)
-
High-purity nitrogen gas (or other desired inert gas)
-
Alumina or platinum crucibles
Procedure:
-
Sample Preparation:
-
Accurately weigh 5–10 mg of the finely ground this compound sample into a clean, tared TGA crucible.[3]
-
Ensure an even distribution of the sample at the bottom of the crucible to promote uniform heating.
-
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance mechanism.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20–50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.[3]
-
Set the temperature program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A common heating rate is 20 °C/min, but this can be adjusted based on the desired resolution.[4]
-
-
Set the data acquisition to record mass, temperature, and time.
-
-
Execution of the Analysis:
-
Initiate the temperature program. The instrument will continuously measure and record the sample's mass as the temperature increases.
-
The experiment concludes when the final temperature is reached.
-
-
Data Analysis:
-
Plot the sample mass (as a percentage of the initial mass) on the y-axis against the temperature on the x-axis to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve), which plots the rate of mass loss versus temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Note the residual mass at the end of the experiment.
-
Illustrative Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from a TGA of this compound. This data is for illustrative purposes to demonstrate a clear and structured presentation.
| Parameter | Value | Unit | Description |
| Initial Sample Mass | 7.52 | mg | The starting mass of the analyte. |
| Heating Rate | 10 | °C/min | The rate at which the sample is heated. |
| Atmosphere | Nitrogen | - | The inert gas environment during the analysis. |
| Tonset (Onset of Decomposition) | ~250 | °C | The temperature at which significant mass loss begins. |
| Tpeak (Peak Decomposition Temp.) | ~280 | °C | The temperature of the maximum rate of mass loss, determined from the DTG curve. |
| Mass Loss in Main Decomposition Step | 85.3 | % | The percentage of mass lost during the primary thermal decomposition event. |
| Residual Mass at 800 °C | 5.1 | % | The percentage of mass remaining at the end of the analysis, which may correspond to char. |
Visualization of the Experimental Workflow
A clear understanding of the experimental sequence is crucial for reproducible results. The following diagram, generated using the DOT language, outlines the logical flow of a typical TGA experiment.
Caption: A flowchart of the thermogravimetric analysis (TGA) experimental workflow.
This comprehensive guide provides the necessary framework for conducting and interpreting the thermogravimetric analysis of this compound. While specific experimental data is currently elusive, the provided protocol and illustrative data serve as a robust starting point for researchers in the field.
References
Quantum Chemical Calculations for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil. Aimed at researchers, scientists, and professionals in the field of drug development, this document outlines detailed computational methodologies, presents hypothetical yet representative data for key molecular properties, and visualizes the computational workflow. The absence of specific published quantum chemical data for this molecule necessitates a generalized approach based on established computational protocols for similar phenolic and dione-containing organic compounds.
Introduction
This compound is an organic compound with a molecular structure featuring two hydroxyphenyl groups attached to a central ethane-1,2-dione moiety. This structure imparts potential for interesting electronic and chemical properties, making it a candidate for investigation in medicinal chemistry and materials science. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the geometric, electronic, and spectroscopic properties of such molecules, providing insights that can guide further research and development.
This guide details a robust computational protocol for researchers seeking to perform such calculations, leveraging Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.
Detailed Computational Methodology
The following section outlines a detailed protocol for performing quantum chemical calculations on this compound. This methodology is based on common practices for similar organic molecules and is designed to yield accurate and reproducible results.
Software
All calculations can be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or NWChem. These programs offer a wide range of DFT functionals and basis sets suitable for the calculations described herein.
Molecular Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.
-
Level of Theory: Density Functional Theory (DFT) is the recommended method.
-
DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice that provides a good balance between accuracy and computational cost for organic molecules. For potentially improved accuracy, especially for electronic properties, functionals such as CAM-B3LYP or M06-2X can also be employed.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This Pople-style basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to allow for non-spherical electron density distribution.
-
Solvation Model: To simulate a more realistic chemical environment, calculations should be performed in the presence of a solvent. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a suitable choice, with water or ethanol as potential solvents.
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Perform a geometry optimization calculation using the specified DFT functional and basis set.
-
The convergence criteria for the optimization should be set to tight to ensure a true energy minimum is reached.
-
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency analysis should be performed at the same level of theory.
-
Purpose: This calculation serves two primary purposes:
-
To confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) spectrum of the molecule.
-
-
Procedure:
-
Use the optimized molecular geometry as the input.
-
Perform a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Analyze the output to ensure all calculated frequencies are real.
-
Electronic Property Calculations
The electronic properties of the molecule can be calculated from the optimized geometry.
-
Properties of Interest:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the molecule's electronic reactivity.
-
HOMO-LUMO energy gap: This provides an indication of the molecule's kinetic stability and electronic excitation energy.
-
Molecular Electrostatic Potential (MEP): This visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.
-
-
Procedure:
-
Using the optimized geometry, perform a single-point energy calculation.
-
Extract the HOMO and LUMO energies from the output file.
-
Generate the MEP map using the software's visualization tools.
-
Hypothetical Quantitative Data
The following tables present hypothetical, yet representative, quantitative data that would be expected from the quantum chemical calculations described above. Note: This data is illustrative and not the result of actual published calculations for this specific molecule.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Lengths (Å) | ||
| C=O | 1.22 | |
| C-C (dione) | 1.53 | |
| C-C (aryl) | 1.40 (avg.) | |
| C-O (phenol) | 1.37 | |
| O-H | 0.97 | |
| Bond Angles (°) | ||
| O=C-C | 121.5 | |
| C-C-C (aryl) | 120.0 (avg.) | |
| C-O-H | 109.0 | |
| Dihedral Angle (°) | ||
| O=C-C=O | 95.0 |
Table 2: Calculated Electronic Properties
| Property | Hypothetical Value (in water) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Energy Gap | 4.4 eV |
| Dipole Moment | 3.2 Debye |
Table 3: Key Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |
| O-H stretch | Phenolic -OH | 3450 |
| C-H stretch (aromatic) | Aryl C-H | 3050 |
| C=O stretch | Dione C=O | 1680 |
| C=C stretch (aromatic) | Aryl C=C | 1600, 1510 |
| C-O stretch | Phenolic C-O | 1250 |
Visualizations
The following diagrams illustrate the computational workflow for the quantum chemical calculations of this compound.
Caption: Computational workflow for quantum chemical analysis.
Conclusion
This technical guide provides a foundational protocol for conducting quantum chemical calculations on this compound. By following the detailed methodologies for geometry optimization, vibrational frequency analysis, and electronic property calculation, researchers can obtain valuable theoretical insights into the molecular characteristics of this compound. The presented hypothetical data serves as a benchmark for what can be expected from such computational studies. These theoretical explorations are invaluable for guiding experimental work and accelerating the discovery and development of new molecules with desired properties in the fields of medicinal chemistry and materials science.
Methodological & Application
Application Notes and Protocols: 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil, as a versatile building block in organic synthesis, with a primary focus on the preparation of heterocyclic compounds of interest in medicinal chemistry and materials science.
Synthesis of Quinoxaline Derivatives
The most prominent application of this compound in organic synthesis is its role as a 1,2-dicarbonyl precursor in the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.
The condensation reaction of this compound with various substituted or unsubstituted o-phenylenediamines provides a direct and efficient route to 2,3-bis(4-hydroxyphenyl)quinoxaline derivatives. This reaction is typically acid-catalyzed and proceeds with high efficiency.
General Reaction Scheme:
Caption: Synthesis of 2,3-Bis(4-hydroxyphenyl)quinoxaline.
Quantitative Data
While the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines is a well-established high-yielding reaction, specific quantitative data for the synthesis of 2,3-bis(4-hydroxyphenyl)quinoxaline from this compound was not available in the reviewed literature. The following table outlines the reactants for a typical synthesis.
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| This compound | o-Phenylenediamine | 2,3-Bis(4-hydroxyphenyl)quinoxaline | Not Reported |
Experimental Protocol: Synthesis of 2,3-Bis(4-hydroxyphenyl)quinoxaline
This protocol is a general method based on the established synthesis of quinoxalines from 1,2-dicarbonyl compounds. Optimization may be required for specific substrates and scales.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Acetic Acid (solvent)
-
Hydrochloric Acid or Acetic Acid (catalyst, if needed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Addition of Diamine: To this solution, add 1.0 equivalent of o-phenylenediamine.
-
Acid Catalyst (Optional): If required, add a catalytic amount of acid (e.g., a few drops of concentrated hydrochloric acid or a small amount of glacial acetic acid if ethanol is the solvent).
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2,3-Bis(4-hydroxyphenyl)quinoxaline.
Caption: Workflow for the synthesis of 2,3-bis(4-hydroxyphenyl)quinoxaline.
Potential Application in the Synthesis of Other Heterocycles
The 1,2-dicarbonyl functionality of this compound makes it a potential precursor for the synthesis of other classes of heterocyclic compounds, such as imidazoles, through condensation with appropriate reagents. For instance, reaction with aldehydes and ammonia or ammonium acetate could potentially yield substituted imidazoles. However, specific experimental protocols for these applications using this compound are not well-documented in the current literature.
Use in Coordination Chemistry
This compound can act as a ligand in coordination chemistry. The oxygen atoms of the hydroxyl and carbonyl groups can coordinate with various metal ions to form metal complexes. These complexes may exhibit interesting catalytic or material properties. This application is an area for further research and development.
Application of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in Polymer Chemistry: A Detailed Overview for Researchers
Introduction
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-Dihydroxybenzil, is an aromatic diol that holds potential as a versatile building block in the synthesis of high-performance polymers. Its rigid, aromatic structure, coupled with the presence of two reactive hydroxyl groups, makes it a candidate for incorporation into various polymer backbones, including polyesters, polycarbonates, and polyethers. The presence of the diketone linkage within the monomer unit is expected to impart unique thermal and mechanical properties to the resulting polymers, of interest to materials scientists. For drug development professionals, polymers derived from such a unique monomer could offer novel platforms for controlled drug release, given that the polymer's physical properties and biodegradability can be tailored.
This document provides a comprehensive overview of the potential applications of this compound in polymer chemistry, with a focus on detailed experimental protocols and data presentation for researchers and drug development professionals. While direct, extensive research on the use of this specific monomer in polymer synthesis is limited, this guide draws upon established principles of polycondensation reactions with analogous aromatic diols to provide robust theoretical frameworks and experimental starting points.
High-Performance Polymers from this compound
The incorporation of this compound into polymer chains can lead to materials with enhanced thermal stability, mechanical strength, and potentially unique photo-responsive properties due to the presence of the benzil moiety.
Polyesters and Copolyesters
Aromatic polyesters are known for their exceptional thermal and mechanical properties. The synthesis of polyesters from this compound can be achieved through polycondensation with various diacyl chlorides.
Experimental Protocol: Synthesis of an Aromatic Polyester via Interfacial Polycondensation
This protocol describes a general method for the synthesis of a polyester from this compound and a diacyl chloride (e.g., terephthaloyl chloride) using an interfacial polycondensation technique.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve this compound (1.0 eq) and the phase-transfer catalyst (0.02 eq) in an aqueous solution of NaOH (2.2 eq). Stir until a clear solution is obtained.
-
Organic Phase Preparation: In a separate beaker, dissolve terephthaloyl chloride (1.0 eq) in dichloromethane.
-
Polycondensation: Transfer the aqueous solution to a high-speed blender. While stirring vigorously, rapidly add the organic solution to the aqueous phase. Continue blending for 5-10 minutes.
-
Polymer Precipitation and Washing: A precipitate of the polyester will form. Stop the blender and filter the polymer. Wash the polymer thoroughly with deionized water until the washings are neutral.
-
Purification: Further purify the polymer by stirring it in methanol for several hours, then filter.
-
Drying: Dry the final polyester product in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization:
The resulting polymer can be characterized by:
-
FTIR Spectroscopy: To confirm the formation of ester linkages.
-
¹H NMR Spectroscopy: To determine the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Quantitative Data Summary: Hypothetical Polyester Properties
The following table presents hypothetical data for a polyester synthesized from this compound and terephthaloyl chloride, based on expected properties for analogous aromatic polyesters.
| Property | Expected Value Range |
| Inherent Viscosity (dL/g) | 0.5 - 1.2 |
| Number Average M.W. (Mn, g/mol ) | 20,000 - 50,000 |
| Weight Average M.W. (Mw, g/mol ) | 40,000 - 100,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temp. (Tg, °C) | 180 - 250 |
| 5% Weight Loss Temp. (TGA, °C) | > 400 |
Diagram: Workflow for Polyester Synthesis via Interfacial Polycondensation
Caption: Workflow for polyester synthesis.
Potential Applications in Drug Development
Polymers derived from this compound could be engineered for various biomedical applications, particularly in drug delivery. The aromatic backbone would provide mechanical strength and thermal stability, while the potential for degradation (e.g., through hydrolysis of ester bonds in polyesters) could be tuned by copolymerization with aliphatic monomers.
Diagram: Potential Drug Delivery Mechanism
Caption: Drug delivery concept.
While this compound is not yet a widely studied monomer in polymer chemistry, its unique chemical structure suggests significant potential for the creation of novel high-performance polymers. The provided protocols, based on established polymerization techniques, offer a solid foundation for researchers to begin exploring the synthesis and characterization of polymers derived from this promising building block. For professionals in drug development, these new materials could represent an untapped resource for creating next-generation drug delivery systems with tailored properties. Further research is warranted to fully elucidate the properties and potential applications of polymers incorporating this compound.
Application Notes and Protocols for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione and its Schiff Base Derivatives in Coordination Chemistry
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil, is a versatile organic compound with significant potential in coordination chemistry. Its structure, featuring two phenolic hydroxyl groups and a diketone moiety, provides multiple coordination sites for metal ions. While the direct coordination chemistry of 4,4'-dihydroxybenzil is not extensively documented in publicly available literature, its derivatives, particularly Schiff bases, have garnered considerable interest. These Schiff base ligands, formed by the condensation of 4,4'-dihydroxybenzil with primary amines, readily form stable complexes with a variety of transition metals. These metal complexes often exhibit enhanced biological activities, such as antimicrobial and antioxidant properties, making them promising candidates for drug development and other biomedical applications.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of Schiff base ligands derived from precursors analogous to 4,4'-dihydroxybenzil and their corresponding metal complexes. Due to the limited specific data on 4,4'-dihydroxybenzil itself as a primary ligand, the following protocols are based on well-established procedures for structurally similar compounds, such as those derived from 2,4-dihydroxybenzaldehyde.
Application Notes
The metal complexes of Schiff bases derived from hydroxyl-substituted aromatic aldehydes and ketones have shown a broad spectrum of applications:
-
Antimicrobial Agents: Chelation of metal ions to Schiff base ligands often enhances their antimicrobial activity against a range of pathogenic bacteria and fungi. This is attributed to the increased lipophilicity of the complexes, which facilitates their transport across microbial cell membranes.
-
Antioxidant Properties: Many of these complexes exhibit potent antioxidant activity, which is crucial in combating oxidative stress-related diseases. The phenolic hydroxyl groups on the ligand scaffold play a significant role in radical scavenging.[1][2]
-
Catalysis: Transition metal complexes of Schiff bases are explored as catalysts in various organic transformations.
-
Material Science: The coordination of metal ions can lead to the formation of novel materials with interesting photophysical or magnetic properties.
Experimental Protocols
The following protocols describe the synthesis of a representative Schiff base ligand from a dihydroxy-aromatic carbonyl compound and its subsequent complexation with a transition metal ion.
Protocol 1: Synthesis of a Schiff Base Ligand
This protocol outlines the synthesis of a Schiff base ligand from 2,4-dihydroxybenzaldehyde and an amine, which serves as a model for the synthesis of Schiff bases from 4,4'-dihydroxybenzil.
Materials:
-
2,4-dihydroxybenzaldehyde
-
Primary amine (e.g., α-naphthylamine)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol with stirring. In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.[3]
-
Reaction Setup: Slowly add the ethanolic solution of the primary amine to the solution of 2,4-dihydroxybenzaldehyde at room temperature while stirring.[3]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.[3]
-
Filtration and Washing: Collect the precipitate by filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.[3]
-
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.
-
Drying: Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.
Characterization:
The synthesized Schiff base ligand should be characterized by:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To confirm the formation of the azomethine (-C=N-) bond, typically observed in the range of 1590-1620 cm⁻¹. The absence of the C=O stretching band from the aldehyde and the N-H stretching bands from the amine indicates successful condensation.
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the Schiff base. The azomethine proton signal in ¹H NMR is characteristic.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized ligand.
Protocol 2: Synthesis of a Transition Metal Complex with a Schiff Base Ligand
This protocol describes a general method for the synthesis of a metal(II) complex with a prepared Schiff base ligand.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., Cu(CH₃COO)₂·H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolution of Ligand: Dissolve the Schiff base ligand (1.0 equivalent) in hot methanol or ethanol in a round-bottom flask.
-
Addition of Metal Salt: In a separate beaker, dissolve the metal(II) salt (1.0 equivalent) in methanol or ethanol. Add this solution dropwise to the hot ligand solution with continuous stirring.
-
Reflux: Heat the resulting mixture under reflux for 2-3 hours. A change in color or the formation of a precipitate often indicates complex formation.
-
Isolation of the Complex: After reflux, cool the reaction mixture to room temperature. Collect the precipitated metal complex by filtration.
-
Washing and Drying: Wash the complex with the reaction solvent (methanol or ethanol) to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂.
Data Presentation
The characterization data for the synthesized metal complexes should be systematically tabulated for easy comparison.
Table 1: Physicochemical and Spectroscopic Data of a Representative Schiff Base and its Metal Complexes (Derived from 2,4-dihydroxybenzaldehyde and α-naphthylamine)
| Compound | Color | M.p. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | IR (νC=N) (cm⁻¹) | IR (νM-N) (cm⁻¹) | IR (νM-O) (cm⁻¹) | Magnetic Moment (B.M.) |
| Ligand (L) | Pale yellow | - | - | 1616 | - | - | - |
| [CuL] | Dark green | >300 | 14.33 | 1598 | 457 | 525 | 1.64 |
| [NiL] | Brown | >300 | 13.54 | 1605 | 465 | 532 | Diamagnetic |
| [ZnL] | Yellow | >300 | 13.89 | 1601 | 460 | 528 | Diamagnetic |
Table 2: Antimicrobial Activity Data (Zone of Inhibition in mm) of a Representative Schiff Base and its Metal Complexes
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Ligand (L) | 10 | 12 | 8 | 9 |
| [CuL] | 15 | 16 | 13 | 14 |
| [NiL] | 14 | 15 | 12 | 13 |
| [ZnL] | 13 | 14 | 11 | 12 |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the synthesis and application of these coordination compounds.
Caption: Workflow for the synthesis of Schiff base ligands and their metal complexes.
Caption: Characterization workflow for Schiff base metal complexes.
Caption: Rationale for enhanced bioactivity of Schiff base metal complexes.
Disclaimer: The provided protocols are generalized based on the available scientific literature for analogous compounds. Researchers should consult specific research articles and adapt these protocols as necessary for their particular starting materials and target complexes. Appropriate safety precautions should be taken at all times in the laboratory.
References
Application Notes: Synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
Introduction
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil, is an organic compound with the chemical formula C₁₄H₁₀O₄.[1] It serves as a valuable intermediate in the synthesis of more complex organic molecules, including dyes and specialized polymers.[1][2] The presence of both phenolic hydroxyl groups and a diketone functionality provides multiple reactive sites for various chemical transformations, making it a versatile building block in organic and materials chemistry.[2][] This document outlines a detailed protocol for the synthesis of this compound via the demethylation of 4,4'-Dimethoxybenzil.
Chemical Properties
-
Molecular Formula : C₁₄H₁₀O₄[4]
-
Molecular Weight : 242.23 g/mol [1]
-
Appearance : Pale yellow to tan crystalline solid[1]
-
Melting Point : Approximately 222-225 °C[1]
-
Solubility : Almost insoluble in water, but soluble in organic solvents like ethanol and dichloromethane.[1]
Synthesis Approach
The described protocol is based on the cleavage of the methyl ether groups of 4,4'-Dimethoxybenzil using a strong acid, typically hydrobromic acid, in an acetic acid solvent system. This method is an effective way to produce 4,4'-dihydroxybenzil with a good yield.[5][6]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 4,4'-Dimethoxybenzil | C₁₆H₁₄O₄ | 270.28 | Starting material |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | Reagent for demethylation |
| 10% Sodium Hydroxide | NaOH | 40.00 | For purification |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |
| 75% Ethanol | C₂H₅OH/H₂O | - | For recrystallization |
| Ice | H₂O | 18.02 | For precipitation |
Procedure
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 10 g of 4,4'-Dimethoxybenzil with 90 ml of glacial acetic acid.[5]
-
Addition of Reagent : To the mixture, add 160 ml of 48% hydrobromic acid.[5]
-
Reflux : Heat the reaction mixture to reflux and maintain this temperature for 4 hours.[5]
-
Precipitation : After the reflux period, pour the hot reaction mixture into a beaker containing ice. The crude product will precipitate out of the solution.[5]
-
Filtration : Collect the precipitated solid by filtration.
-
Purification (Base Wash) : Dissolve the collected solid in a 10% aqueous sodium hydroxide solution. This step deprotonates the phenolic hydroxyl groups, forming a water-soluble salt.[5]
-
Extraction : Wash the aqueous solution with diethyl ether to remove any non-acidic, organic-soluble impurities. Discard the ether layer.[5]
-
Acidification : Acidify the aqueous layer to precipitate the purified this compound.
-
Recrystallization : Collect the purified product by filtration and recrystallize it from 75% ethanol to obtain the final product.[5]
-
Drying : Dry the recrystallized product to a constant weight.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 7.5 g (84%) | [5] |
| ¹H NMR (acetone-d₆) | δ 9.53 (s, 2H, OH), 7.81, 6.98 (m, 8H, aromatic) | [5] |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione. The described protocol is suitable for the determination of purity, and quantification of the compound in various sample matrices.
Introduction
This compound, also known as 4,4'-dihydroxybenzil, is an organic compound with a molecular formula of C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol .[1] It serves as an important intermediate in the synthesis of various organic molecules, including dyes and pharmaceutical agents.[1] Accurate and precise analytical methods are essential for quality control and research purposes. This document provides a detailed HPLC method for the effective quantification of this compound.
The method employs a C18 stationary phase with a mobile phase consisting of an organic solvent and water, a common technique for the analysis of aromatic compounds.[2][3] Detection is achieved via UV spectrophotometry at a wavelength where the analyte exhibits significant absorbance.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2]
-
Chemicals and Reagents:
-
This compound reference standard (≥99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or ultrapure grade).
-
Formic acid (HPLC grade).
-
-
Glassware and Other Equipment: Volumetric flasks, pipettes, analytical balance, syringe filters (0.45 µm), and HPLC vials.
2.2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Protocols
3.1. Preparation of Solutions
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of working standard solutions by serial dilution of the standard stock solution with the mobile phase (initial conditions, 30% B).
3.2. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general protocol for a solid sample is provided below:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in methanol.
-
Use sonication to ensure complete dissolution.
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3.3. Analysis Workflow
The logical flow of the HPLC analysis process is depicted in the diagram below.
Caption: Logical workflow for the HPLC analysis of this compound.
Results and Data Presentation
4.1. System Suitability
System suitability parameters should be evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 8500 |
| Retention Time (RT) | - | Approx. 12.5 min |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
4.2. Linearity
The linearity of the method was assessed by constructing a calibration curve from the working standard solutions.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,900 |
| 100 | 1,521,050 |
-
Correlation Coefficient (r²): > 0.999
-
Linear Regression Equation: y = 15205x + 120
4.3. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical relationship between the experimental steps, from sample preparation to final quantification, emphasizing the core principles of HPLC analysis.
Caption: Core experimental logic of the HPLC quantification process.
Conclusion
The HPLC method described in this application note is demonstrated to be suitable for the quantitative analysis of this compound. The method is linear, sensitive, and provides good resolution, making it a valuable tool for quality control and research applications in the pharmaceutical and chemical industries.
References
Application Notes and Protocols for the Use of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in the Preparation of Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the synthesis of dyes and pigments derived from 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil. This versatile precursor offers multiple reactive sites, enabling the synthesis of a variety of colored compounds, including quinoxaline dyes, Schiff base derivatives, and potentially azo dyes.
Introduction
This compound is a dicarbonyl compound possessing two phenolic hydroxyl groups. This unique structure allows for its application as a key building block in the synthesis of complex organic molecules. The 1,2-dicarbonyl moiety can undergo condensation reactions with aromatic diamines to form heterocyclic dyes such as quinoxalines. The phenolic hydroxyl groups can act as coupling sites for the formation of azo dyes or can be derivatized to modify the properties of the resulting colorants.
Synthesis of Quinoxaline Dyes
The reaction of 1,2-dicarbonyl compounds with 1,2-diamines is a well-established and efficient method for the synthesis of quinoxalines. These compounds are known for their diverse biological activities and their applications as dyes and functional materials. The condensation of this compound with an aromatic diamine such as o-phenylenediamine yields a substituted quinoxaline dye.
Reaction Principle
The synthesis proceeds through a condensation reaction between the 1,2-dicarbonyl groups of this compound and the two amino groups of o-phenylenediamine, leading to the formation of a stable, colored quinoxaline derivative.
Experimental Workflow for Quinoxaline Dye Synthesis
Caption: General workflow for the synthesis of quinoxaline dyes.
Experimental Protocol: Synthesis of 2,3-Bis(4-hydroxyphenyl)quinoxaline
Materials:
-
This compound (4,4'-dihydroxybenzil)
-
o-Phenylenediamine
-
Ethanol (or glacial acetic acid)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add o-phenylenediamine (1 equivalent) to the solution.
-
The reaction mixture is then heated under reflux for a specified period, typically ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which should induce the precipitation of the crude product.
-
The solid product is collected by filtration and washed with a small amount of cold solvent to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-bis(4-hydroxyphenyl)quinoxaline dye.
Quantitative Data (Illustrative):
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |
| This compound | 242.23 | 0.01 | 2.42 |
| o-Phenylenediamine | 108.14 | 0.01 | 1.08 |
| Product | Yield (%) | Melting Point (°C) | Appearance |
| 2,3-Bis(4-hydroxyphenyl)quinoxaline | Theoretical | - | Colored solid |
Characterization:
The structure of the synthesized dye should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Synthesis of Schiff Base Dyes
The dicarbonyl functionality of this compound can also react with aromatic amines to form Schiff bases, which are often colored compounds. This provides another avenue for the synthesis of dyes and pigments.
Reaction Principle
The condensation reaction between a carbonyl group and a primary amine forms an imine or Schiff base. With a 1,2-dicarbonyl compound, this can lead to the formation of di-imine structures, which can be highly conjugated and thus colored.
Logical Relationship for Schiff Base Dye Synthesis
Caption: Formation of Schiff base dyes from this compound.
General Experimental Protocol
Materials:
-
This compound
-
Aromatic primary amine (e.g., aniline or substituted anilines)
-
Ethanol or methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the aromatic amine (2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the Schiff base dye to precipitate.
-
Collect the product by filtration, wash with cold ethanol, and dry.
-
Purify the product by recrystallization if necessary.
Potential Synthesis of Azo Dyes
Azo dyes are a major class of synthetic colorants. The general synthesis involves the reaction of a diazonium salt with a coupling component. The phenolic hydroxyl groups in this compound make it a potential coupling component for the synthesis of bis-azo dyes.
Reaction Principle
An aromatic primary amine is first converted to a diazonium salt using nitrous acid at low temperatures. This diazonium salt then acts as an electrophile and attacks the electron-rich aromatic ring of a coupling component, such as a phenol, to form an azo compound.
Signaling Pathway for Azo Dye Synthesis
Caption: The two-step process for the synthesis of azo dyes.
General Experimental Protocol
Materials:
-
Aromatic primary amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
Part A: Diazotization
-
Dissolve the aromatic amine in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve this compound in an aqueous sodium hydroxide solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the alkaline solution of the coupling component with vigorous stirring, while maintaining the temperature below 5 °C.
-
A colored precipitate of the azo dye should form.
-
Continue stirring for another 30-60 minutes in the ice bath.
-
Collect the dye by filtration, wash with cold water until the washings are neutral, and dry.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.
-
Diazonium salts can be explosive when dry; they should be kept in solution and used immediately after preparation.
Application Notes and Protocols for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in Pharmaceutical Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil, as a versatile precursor for the synthesis of heterocyclic compounds with significant potential in pharmaceutical development. The protocols outlined below are based on established chemical reactions of α-dicarbonyl compounds and are intended to serve as a foundational guide for the synthesis and evaluation of novel therapeutic agents.
Introduction
This compound is a symmetrical α-diketone that serves as an excellent starting material for the synthesis of various heterocyclic scaffolds. The presence of two reactive carbonyl groups allows for cyclocondensation reactions with a variety of dinucleophiles, leading to the formation of diverse molecular architectures. Furthermore, the two phenolic hydroxyl groups provide sites for further functionalization, enabling the modulation of physicochemical properties and biological activity. The primary applications of this precursor in medicinal chemistry are in the synthesis of quinoxaline and imidazole derivatives, which are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of Bioactive Quinoxaline Derivatives
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 2,3-bis(4-hydroxyphenyl)quinoxaline derivatives from this compound is a straightforward and efficient process.
General Reaction Scheme:
The core synthesis involves the condensation of this compound with a substituted o-phenylenediamine.
Caption: Synthesis of quinoxaline derivatives.
Experimental Protocol: Synthesis of 2,3-Bis(4-hydroxyphenyl)quinoxaline
This protocol describes a general method for the synthesis of the parent 2,3-bis(4-hydroxyphenyl)quinoxaline.
Materials:
-
This compound (1.0 mmol, 242.23 mg)
-
o-Phenylenediamine (1.0 mmol, 108.14 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Stirring bar and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of ethanol with stirring.
-
To this solution, add 1.0 mmol of o-phenylenediamine.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activities of Quinoxaline Derivatives
Quinoxaline derivatives synthesized from this precursor have been investigated for various therapeutic applications. The data below is a representative summary of activities reported for this class of compounds.
| Compound Class | Target/Activity | IC50/Activity Data | Reference |
| 2,3-Diarylquinoxalines | Anticancer (e.g., against A549 lung cancer cells) | IC50 = 9.32 ± 1.56 μM for a bromo-substituted derivative[1] | [1] |
| Substituted Quinoxalines | Antibacterial (e.g., against P. aeruginosa) | Potent activity observed for certain derivatives[2] | [2] |
| Quinoxaline Derivatives | Anticancer (e.g., against HCT116 colon cancer) | IC50 as low as 2.5 µM for some derivatives[3] | [3] |
Synthesis of Bioactive Imidazole (Lophine) Derivatives
The Radziszewski reaction provides a classic and effective method for the three-component synthesis of 2,4,5-trisubstituted imidazoles, often referred to as lophines. Using this compound, a variety of lophine derivatives can be prepared.
General Reaction Scheme:
This reaction involves the condensation of an α-diketone, an aldehyde, and a source of ammonia.
Caption: Synthesis of imidazole (lophine) derivatives.
Experimental Protocol: Synthesis of 2-Aryl-4,5-bis(4-hydroxyphenyl)imidazole
This protocol outlines a general procedure for the synthesis of lophine derivatives.
Materials:
-
This compound (1.0 mmol, 242.23 mg)
-
Substituted Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Ammonium Acetate (excess, e.g., 10 mmol, 770.8 mg)
-
Glacial Acetic Acid (5 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Stirring bar and magnetic stirrer
-
Heating mantle
-
Beakers and graduated cylinders
Procedure:
-
Combine 1.0 mmol of this compound, 1.0 mmol of the desired aldehyde, and an excess of ammonium acetate in a 50 mL round-bottom flask.
-
Add 5 mL of glacial acetic acid to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 1-3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure imidazole derivative.
Potential Biological Activities of Lophine Derivatives
Lophine derivatives have been explored for their biological properties, including their potential as enzyme inhibitors.
| Compound Class | Target/Activity | IC50/Activity Data | Reference |
| 2,4,5-Triphenyl-1H-imidazole derivatives | Anti-inflammatory | Compound 6b was found to be a potent derivative.[4][5] | [4][5] |
| Lophine Derivatives | Monoacylglycerol Lipase (MAGL) Inhibition | Concentration-dependent irreversible inhibition observed.[6] | [6] |
Signaling Pathway and Workflow Diagrams
Proposed Mechanism of Action for Anticancer Quinoxalines
Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified, proposed signaling pathway.
Caption: Proposed apoptotic pathway induced by quinoxaline derivatives.
General Experimental Workflow
The following diagram outlines the typical workflow from synthesis to biological evaluation for pharmaceutical compounds derived from this compound.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound is a valuable and readily accessible precursor for the synthesis of a variety of heterocyclic compounds with promising pharmaceutical applications. The straightforward and high-yielding reactions to form quinoxaline and imidazole derivatives make it an attractive starting material for the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile chemical building block in drug discovery and development. Further derivatization of the phenolic hydroxyl groups can also be explored to fine-tune the pharmacological properties of the synthesized compounds.
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols for the Reduction of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the reduction of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione to its corresponding diol, 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol. This transformation is a fundamental organic reaction with potential applications in medicinal chemistry and materials science, where the resulting diol may serve as a valuable synthetic intermediate. The protocol described herein utilizes sodium borohydride, a mild and selective reducing agent, ensuring a high-yielding and straightforward procedure suitable for laboratory-scale synthesis.
Introduction
This compound, also known as 4,4'-dihydroxybenzil, is an α-diketone. The reduction of the two ketone functionalities to hydroxyl groups yields 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol. This conversion is a classic example of a reduction reaction in organic synthesis. The resulting diol is a more flexible molecule with two secondary alcohol groups, which can be further functionalized for various applications, including the synthesis of novel bioactive molecules or polymer building blocks.
Common methods for the reduction of ketones include the use of metal hydride reagents and catalytic hydrogenation.[1][2] Sodium borohydride (NaBH₄) is a widely used reducing agent due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[3][4][5] It is generally less reactive and safer to handle than other hydride reagents like lithium aluminum hydride (LAH).[1] Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) is another effective method for such reductions.[2][6]
This application note focuses on the sodium borohydride-mediated reduction, providing a reliable and reproducible protocol.
Data Presentation
Table 1: Physical and Chemical Properties of Reactant and Product
| Property | This compound | 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol |
| Molecular Formula | C₁₄H₁₀O₄[7] | C₁₄H₁₄O₄[8][9] |
| Molecular Weight | 242.23 g/mol [7] | 246.26 g/mol [8][9] |
| Appearance | Pale yellow to tan crystalline solid[7] | White to off-white solid |
| Melting Point | ~222-225 °C[7] | Not available |
| Solubility | Soluble in ethanol and dichloromethane; insoluble in water.[7] | Soluble in methanol and ethanol. |
| CAS Number | 33288-79-8[7] | 5173-27-3[8][9] |
Table 2: Summary of a Typical Experimental Reaction
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | 95% Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 20-30 minutes |
| Work-up | Aqueous acid quench |
| Expected Product | 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol |
| Theoretical Yield | To be calculated based on starting material |
| Expected Purity | >95% after recrystallization |
Experimental Protocols
Reduction of this compound using Sodium Borohydride
This protocol is adapted from established procedures for the reduction of benzil.[3][10]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
95% Ethanol
-
Deionized water
-
6M Hydrochloric acid (HCl)
-
25 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar (optional)
-
Ice-water bath
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Dissolution of Starting Material: In a 25-mL Erlenmeyer flask, add 0.5 g of this compound to 5 mL of 95% ethanol. Swirl the flask to dissolve the solid. Gentle warming on a hot plate may be required to achieve complete dissolution; avoid boiling.[3] Once dissolved, allow the solution to cool to room temperature.
-
Addition of Reducing Agent: While stirring, carefully add 0.1 g of sodium borohydride to the solution in small portions over a period of 5 minutes.[1] An exothermic reaction may be observed.
-
Reaction: Continue to stir the mixture at room temperature for an additional 20 minutes.[1] The yellow color of the starting material is expected to fade as the reaction proceeds.[3]
-
Quenching the Reaction: Cool the reaction mixture in an ice-water bath. Slowly and carefully add 5 mL of deionized water. After the initial effervescence subsides, add 0.3 mL of 6M HCl to neutralize the excess sodium borohydride and the borate esters formed.[1]
-
Precipitation of the Product: Add an additional 10 mL of deionized water to the mixture to induce the precipitation of the crude product.[3] Allow the mixture to stand in the ice bath for 15-20 minutes to ensure complete precipitation.
-
Isolation of the Product: Collect the white precipitate by suction filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. Determine the yield, melting point, and characterize the product using spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR) to confirm the structure and purity of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol.
Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Logical relationship of the reduction reaction mechanism.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound [chembk.com]
- 8. 1,2-bis(4-hydroxyphenyl)ethane-1,2-diol | 5173-27-3 [m.chemicalbook.com]
- 9. 1,2-bis(4-hydroxyphenyl)ethane-1,2-diol CAS#: 5173-27-3 [m.chemicalbook.com]
- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
Application of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-Dihydroxybenzil, is a bifunctional aromatic compound with significant potential in materials science. Its unique structure, featuring two hydroxyl groups and a central 1,2-dione moiety, allows it to serve as a versatile monomer or crosslinking agent in the synthesis of advanced polymers. The rigid aromatic core is expected to impart excellent thermal stability and mechanical strength to the resulting materials, while the diketone group offers a site for further chemical modification or for influencing the polymer's electronic properties.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of high-performance polymers, including polycarbonates and epoxy resins.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₄ |
| Molecular Weight | 242.23 g/mol |
| Appearance | Pale yellow to tan crystalline solid |
| Melting Point | 222-225 °C |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dichloromethane |
Applications in Polymer Synthesis
The presence of two phenolic hydroxyl groups makes this compound a suitable monomer for step-growth polymerization to produce a variety of high-performance polymers.
Polycarbonates
Polycarbonates are a class of thermoplastics known for their high impact strength, toughness, and optical clarity. The incorporation of this compound in place of conventional bisphenols like Bisphenol A (BPA) can potentially lead to polycarbonates with enhanced thermal stability and specialized functionalities.[1][2]
This protocol describes the synthesis of a polycarbonate by the transesterification of this compound with diphenyl carbonate.
Materials:
-
This compound
-
Diphenyl carbonate (DPC)
-
Sodium hydroxide (NaOH) or other suitable catalyst
-
Nitrogen gas (high purity)
-
Suitable solvent for purification (e.g., dichloromethane)
-
Anti-solvent for precipitation (e.g., methanol)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Distillation condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer Charging: In a clean and dry three-neck flask, add equimolar amounts of this compound and diphenyl carbonate.
-
Catalyst Addition: Add a catalytic amount of NaOH (e.g., 0.01 mol% relative to the dihydroxy monomer).
-
Inert Atmosphere: Purge the flask with high-purity nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Melt and Pre-polymerization: Heat the reaction mixture to a temperature above the melting points of the monomers (e.g., 180-200 °C) under constant stirring to create a homogenous melt. Phenol will start to distill off.
-
Polycondensation: Gradually increase the temperature to 220-250 °C and simultaneously apply a vacuum to facilitate the removal of the phenol byproduct, driving the polymerization reaction forward. The viscosity of the mixture will increase significantly.
-
Final Polymerization: Continue the reaction under high vacuum and elevated temperature (up to 280-300 °C) until the desired molecular weight is achieved, as indicated by the viscosity of the melt.
-
Isolation and Purification: Cool the reactor under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent like dichloromethane and precipitated by pouring the solution into an anti-solvent such as methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is obtained.
Quantitative Data Summary: Expected Properties of Polycarbonate
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | > 150 °C |
| Decomposition Temperature (TGA, 5% loss) | > 400 °C |
| Tensile Strength | High |
| Inherent Viscosity | 0.4 - 1.0 dL/g |
Note: These are expected values and will depend on the final molecular weight and purity of the polymer.
Epoxy Resins
Epoxy resins are thermosetting polymers widely used as adhesives, coatings, and in composite materials due to their excellent adhesion, chemical resistance, and mechanical properties. This compound can be used to synthesize novel epoxy resins by reacting it with epichlorohydrin. The resulting diglycidyl ether can then be cured with a variety of hardeners.
Materials:
-
This compound
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Solvent (e.g., toluene or a mixture of water and an organic solvent)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermometer, and reflux condenser
-
Dropping funnel
-
Heating/cooling circulator
-
Separatory funnel
Procedure:
-
Reactant Charging: Charge the reactor with this compound, a stoichiometric excess of epichlorohydrin, and a solvent.
-
Catalyst Addition: Add the phase transfer catalyst to the mixture.
-
Addition of Base: Heat the mixture to the desired reaction temperature (e.g., 60-80 °C). Slowly add a concentrated aqueous solution of sodium hydroxide through the dropping funnel while stirring vigorously.
-
Reaction: Maintain the reaction at the set temperature for several hours until the reaction is complete (can be monitored by titration of the phenolic hydroxyl groups).
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a dilute acid solution (to neutralize any remaining NaOH), and again with water until the aqueous layer is neutral.
-
Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
Product: The final product is the diglycidyl ether of this compound, which should be a viscous liquid or a solid.
Materials:
-
Diglycidyl ether of this compound
-
Curing agent/hardener (e.g., an amine like 4,4'-diaminodiphenylmethane or an anhydride like phthalic anhydride)
Procedure:
-
Mixing: Heat the epoxy resin to a temperature that allows for easy mixing (e.g., 80-100 °C).
-
Adding Hardener: Add the stoichiometric amount of the curing agent to the molten epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a preheated mold and cure it in an oven following a specific curing schedule (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C). The curing schedule will depend on the specific hardener used.
-
Post-curing: After the initial cure, the material may be post-cured at a higher temperature to ensure complete crosslinking and to maximize its properties.
Quantitative Data Summary: Expected Properties of Cured Epoxy Resin
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | 120 - 200 °C |
| Flexural Strength | High |
| Chemical Resistance | Excellent |
| Adhesion | Excellent |
Note: The final properties are highly dependent on the curing agent and the curing cycle.
Potential Applications in Drug Development
While the primary focus of this document is on materials science, the unique chemical structure of polymers derived from this compound could also be of interest in drug development. The diketone functionality could be used for the conjugation of drugs or targeting moieties. Furthermore, the inherent rigidity of the polymer backbone could be exploited for the development of controlled-release drug delivery systems. The biocompatibility and degradation profile of such polymers would need to be thoroughly investigated for any biomedical applications.
Conclusion
This compound is a promising monomer for the synthesis of high-performance polymers. Its rigid aromatic structure is anticipated to contribute to excellent thermal and mechanical properties in the resulting materials. The provided protocols for the synthesis of polycarbonates and epoxy resins serve as a starting point for researchers to explore the potential of this versatile building block in various fields of materials science and potentially in drug delivery applications. Further research is warranted to fully characterize the properties of polymers derived from this unique monomer and to explore their full range of applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
Welcome to the technical support center for the synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent and practical laboratory-scale synthesis is a two-step process:
-
Benzoin Condensation: The self-condensation of 4-hydroxybenzaldehyde in the presence of a catalyst to form the intermediate, 4,4'-dihydroxybenzoin.
-
Oxidation: The subsequent oxidation of 4,4'-dihydroxybenzoin to the final product, this compound.
An alternative, though less common, route is the demethylation of 4,4'-dimethoxybenzil.[1]
Q2: What catalysts can be used for the benzoin condensation of 4-hydroxybenzaldehyde?
A2: Several catalysts can be employed for this reaction. Thiamine (Vitamin B1) hydrochloride is a common, non-toxic choice for laboratory settings.[2][3] N-heterocyclic carbenes (NHCs) are also effective catalysts.[4] Historically, cyanide salts (e.g., NaCN or KCN) were used, but their high toxicity makes them less favorable.
Q3: What are suitable oxidizing agents for converting 4,4'-dihydroxybenzoin to 4,4'-dihydroxybenzil?
A3: A variety of oxidizing agents can be used for this step. Common choices include copper(II) acetate in the presence of ammonium nitrate, or nitric acid. Other effective systems involve catalytic amounts of metal complexes, such as those of vanadium or manganese, with a stoichiometric oxidant like hydrogen peroxide.
Q4: How can I purify the final product, this compound?
A4: Recrystallization is the most common and effective method for purifying the final product.[1][5][6] A mixed solvent system, such as ethanol-water or methanol-water, is often effective.[5][7] The crude product is dissolved in the minimum amount of the hot solvent mixture, and upon slow cooling, the purified product crystallizes out, leaving impurities in the mother liquor.[5][7][8][9]
Troubleshooting Guide
Low Yield in Benzoin Condensation Step
Problem: The yield of 4,4'-dihydroxybenzoin is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Impure 4-hydroxybenzaldehyde | The starting aldehyde may have oxidized to 4-hydroxybenzoic acid. Purify the 4-hydroxybenzaldehyde by recrystallization before use. |
| Inactive Catalyst | If using thiamine hydrochloride, ensure the reaction is basic enough to form the active thiazolium ylide catalyst. The solution should be yellow.[3] If the catalyst has been stored for a long time, consider using a fresh batch. |
| Incorrect pH | For thiamine-catalyzed reactions, the pH should be slightly basic (around 8-9) to generate the active carbene catalyst. Carefully add a base like sodium hydroxide. Avoid making the solution too strongly alkaline. |
| Suboptimal Temperature | The reaction temperature is a critical parameter. For thiamine-catalyzed reactions, a temperature of around 60-70°C is often optimal.[2] Temperatures that are too high can lead to catalyst decomposition and side reactions. |
| Insufficient Reaction Time | Benzoin condensations can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, extending the reaction time may improve the yield. |
Low Yield in Oxidation Step
Problem: The conversion of 4,4'-dihydroxybenzoin to this compound is incomplete.
| Possible Cause | Recommended Solution |
| Inefficient Oxidizing Agent | The chosen oxidizing agent may not be potent enough, or an insufficient amount was used. Ensure the correct stoichiometry of the oxidizing agent. Consider switching to a more effective oxidizing system. |
| Suboptimal Reaction Conditions | Temperature and reaction time are crucial. Some oxidations require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Presence of Impurities | Impurities carried over from the benzoin condensation step can interfere with the oxidation. Ensure the 4,4'-dihydroxybenzoin intermediate is reasonably pure before proceeding. |
| Side Reactions | Over-oxidation can lead to cleavage of the carbon-carbon bond, forming 4-hydroxybenzoic acid. Use a milder oxidizing agent or carefully control the reaction conditions (temperature, reaction time) to minimize this. |
Product Purity Issues
Problem: The final product is discolored or contains significant impurities after purification.
| Possible Cause | Recommended Solution |
| Incomplete Removal of Starting Materials or Intermediates | Unreacted 4-hydroxybenzaldehyde or 4,4'-dihydroxybenzoin may be present. Optimize the recrystallization solvent system and procedure to effectively separate these from the final product. Multiple recrystallizations may be necessary.[5] |
| Formation of Side Products | Side products from either the condensation or oxidation step can co-crystallize with the product. If recrystallization is ineffective, column chromatography may be required for purification. |
| Colored Impurities | Colored impurities can often be removed by treating the hot recrystallization solution with a small amount of activated charcoal before filtering.[7] |
| Product Degradation | Phenolic compounds can be sensitive to air and light. Store the purified product in a dark, airtight container, preferably under an inert atmosphere. |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 4-Hydroxybenzaldehyde
Step 1: Synthesis of 4,4'-Dihydroxybenzoin (Benzoin Condensation)
-
Catalyst Preparation: In a round-bottom flask, dissolve thiamine hydrochloride in water. Add ethanol and cool the solution in an ice bath.
-
Base Addition: Slowly add a solution of sodium hydroxide dropwise while keeping the temperature below 20°C. The solution should turn yellow, indicating the formation of the active catalyst.[2][3]
-
Reaction: Add 4-hydroxybenzaldehyde to the catalyst solution. Heat the mixture to reflux (around 60-70°C) for 1.5-2 hours.
-
Isolation: Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization. Collect the crude 4,4'-dihydroxybenzoin by vacuum filtration and wash with cold water.
Step 2: Synthesis of this compound (Oxidation)
-
Reaction Setup: In a round-bottom flask, dissolve the crude 4,4'-dihydroxybenzoin from the previous step in a suitable solvent such as acetic acid.
-
Oxidant Addition: Add the chosen oxidizing agent (e.g., copper(II) acetate and ammonium nitrate).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Purification: Collect the crude this compound by vacuum filtration and purify by recrystallization from an ethanol-water mixture.[1][5]
Protocol 2: Synthesis by Demethylation of 4,4'-Dimethoxybenzil
-
Reaction Setup: In a round-bottom flask, combine 4,4'-dimethoxybenzil, glacial acetic acid, and 48% hydrobromic acid.[1]
-
Reaction: Heat the mixture at reflux for 4 hours.[1]
-
Isolation: Pour the reaction mixture into ice water to precipitate the crude product. Collect the solid by filtration.[1]
-
Purification: Dissolve the crude solid in 10% aqueous sodium hydroxide and extract with diethyl ether to remove non-phenolic impurities. Acidify the aqueous layer to precipitate the product. Further purify by recrystallization from 75% ethanol.[1]
Data Presentation
Table 1: Influence of Catalyst on Benzoin Condensation Yield
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiamine HCl | NaOH | Ethanol/Water | 65 | 1.5 | ~50-70 |
| Thiamine HCl (Microwave) | Triethylamine | Propylene Glycol/Water | N/A | 20 s | 71[10] |
| N-Heterocyclic Carbene | DBU | THF | Room Temp | 24 | >90 |
| Sodium Cyanide | - | Ethanol/Water | Reflux | 0.5 | ~90 |
Table 2: Comparison of Oxidizing Agents for 4,4'-Dihydroxybenzoin
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Copper(II) Acetate / NH₄NO₃ | Acetic Acid | Reflux | 2 | High |
| Nitric Acid | Acetic Acid | 80 | 1 | Good |
| Oxovanadium(IV) Complex / H₂O₂ | Acetonitrile | 50 | 3 | >99 |
| Manganese(II) Complex / H₂O₂ | Acetonitrile | Room Temp | 1 | High |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. prepchem.com [prepchem.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione (also known as 4,4'-dihydroxybenzil).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in a crude sample of this compound?
Impurities can originate from unreacted starting materials, byproducts of the synthesis, or degradation. Common synthesis routes, such as the oxidation of 4,4'-dihydroxybenzoin or the reaction of p-hydroxybenzaldehyde and p-hydroxyacetophenone, may lead to the following impurities:
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Unreacted Starting Materials: Residual 4,4'-dihydroxybenzoin or precursors like p-hydroxybenzaldehyde.
-
Byproducts of Synthesis: Side-products from competing reactions during the synthesis.
-
Degradation Products: Oxidation of the hydroxyl groups can lead to the formation of colored impurities.
Q3: What is the appearance and solubility of pure this compound?
Pure this compound is typically a pale yellow to tan crystalline solid.[1] It is almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane.[1]
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Recommended Solutions |
| Poor recovery of purified product | The chosen solvent is too effective, and the compound remains significantly soluble even at low temperatures. | - Use a solvent mixture. Dissolve the compound in a good solvent at an elevated temperature and then slowly add a miscible anti-solvent until the solution becomes slightly turbid before cooling. - Ensure the minimum amount of hot solvent was used for dissolution. - Cool the solution to a lower temperature in an ice bath or refrigerator. |
| Product "oils out" instead of crystallizing | The melting point of the solid is lower than the boiling point of the solvent, or there are significant impurities depressing the melting point. | - Use a solvent with a lower boiling point. - Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution before cooling. - Attempt to purify the crude material by a preliminary method, like a quick filtration through a silica plug, to remove some impurities before recrystallization. |
| Discolored final product | Presence of colored impurities that co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. This can adsorb colored impurities. - Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
| No crystal formation upon cooling | The solution is not supersaturated; either too much solvent was used, or the concentration of the product is too low. | - Reduce the volume of the solvent by evaporation and allow it to cool again. - Add a seed crystal of the pure compound to induce crystallization. - Gently scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites. |
Column Chromatography Issues
| Issue | Potential Cause | Recommended Solutions |
| Poor separation of the product from impurities | Inappropriate solvent system (eluent). | - Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (aim for an Rf value of the product around 0.3-0.4). - A gradient elution may be necessary, starting with a less polar solvent and gradually increasing the polarity. |
| Product does not elute from the column | The eluent is not polar enough, or the compound is interacting too strongly with the stationary phase. | - Gradually increase the polarity of the mobile phase. For a highly polar compound like 4,4'-dihydroxybenzil, a more polar solvent system such as ethyl acetate/methanol may be required. - Add a small amount of a polar modifier like acetic acid to the eluent to reduce strong interactions with the silica gel. |
| Peak tailing | The compound is interacting too strongly with the stationary phase. | - Add a small amount of a polar solvent like acetic acid to the eluent. This can help to reduce tailing of acidic compounds by protonating the silanol groups on the silica gel. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents | 75% Ethanol in water[2][3] | Gradient of Hexane/Ethyl Acetate, potentially with Methanol |
| Reported Yield | 84%[2][3] | Variable, typically 50-80% depending on separation difficulty |
| Achievable Purity | Good to Excellent (>98%) | Excellent (>99%) |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Primary Advantage | Simple, scalable, and cost-effective for removing bulk impurities. | High resolution for separating closely related impurities. |
| Primary Disadvantage | May not effectively remove impurities with similar solubility. | More time-consuming, requires more solvent, and is less scalable. |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol is based on a documented procedure for the purification of 4,4'-dihydroxybenzil.[2][3]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot 75% ethanol. Heat the solution gently to ensure all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: To maximize the yield of purified crystals, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 75% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography (General Procedure)
Due to the polar nature of the two hydroxyl groups and two ketone groups, a normal-phase column chromatography procedure on silica gel is recommended.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine a suitable solvent system using Thin-Layer Chromatography (TLC). Start with a mixture of hexane and ethyl acetate (e.g., 7:3) and gradually increase the polarity by increasing the proportion of ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a silica gel slurry in the initial, less polar eluent and pack the chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. If separation is not optimal, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for when a product "oils out" during recrystallization.
References
Stability and degradation of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily affected by pH, temperature, light, and the presence of oxidizing agents. Due to its phenolic hydroxyl groups, the compound is susceptible to oxidation, a process that can be accelerated by elevated pH, higher temperatures, and exposure to UV or visible light.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place, protected from light and moisture. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). The compound should not be stored with strong acids, alkalis, or oxidizing agents.[1][2]
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar phenolic compounds, oxidation is a likely pathway.[1] This could lead to the formation of quinone-type structures and other colored byproducts. Cleavage of the ethane-1,2-dione bond could also occur under certain conditions, potentially forming p-hydroxybenzoic acid and related derivatives. Forced degradation studies are recommended to identify specific degradation products under various stress conditions.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and effective way to monitor the degradation of the parent compound and the formation of degradation products.[1] The analytical method should be properly validated to ensure it can separate the parent compound from all potential degradation products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Discoloration of the solid compound (yellowing or browning) | Oxidation due to improper storage (exposure to air, light, or high temperature). | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at the recommended refrigerated temperature. |
| Unexpected peaks in HPLC analysis of a freshly prepared solution | Contamination of the solvent or glassware. Degradation during sample preparation. | Use high-purity solvents and thoroughly clean all glassware. Prepare solutions fresh before use and minimize their exposure to light and heat. |
| Rapid degradation of the compound in solution | The pH of the solution is too high (alkaline). Presence of oxidizing agents in the solvent or buffer. Exposure to light. | Adjust the pH of the solution to a neutral or slightly acidic range. Use deoxygenated solvents and buffers. Protect the solution from light by using amber vials or covering them with aluminum foil. |
| Inconsistent results in stability studies | Variability in experimental conditions (temperature, light exposure, pH). Non-homogeneity of the sample. | Ensure precise control of all experimental parameters. Thoroughly mix all solutions to ensure homogeneity before taking aliquots for analysis. |
| No degradation observed under stress conditions | The stress conditions are not harsh enough. The compound is highly stable under the tested conditions. The analytical method is not sensitive enough to detect low levels of degradation. | Increase the duration or intensity of the stress conditions (e.g., higher temperature, higher concentration of the stressor). Confirm the stability of the compound using an orthogonal analytical method. Verify the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical method.[1] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data on the degradation of this compound under different stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Time (hours) | % Remaining Parent Compound |
| 3.0 | 24 | >99% |
| 5.0 | 24 | >99% |
| 7.0 | 24 | 98.5% |
| 9.0 | 24 | 92.1% |
| 11.0 | 24 | 75.3% |
Table 2: Effect of Temperature on the Stability of Solid this compound
| Temperature (°C) | Time (days) | % Remaining Parent Compound |
| 4 | 30 | >99% |
| 25 | 30 | 99.2% |
| 40 | 30 | 97.8% |
| 60 | 30 | 91.5% |
Table 3: Effect of Light Exposure on the Stability of this compound in Methanol Solution at 25°C
| Light Condition | Time (hours) | % Remaining Parent Compound |
| Dark Control | 24 | >99% |
| UV Light (254 nm) | 24 | 85.2% |
| Visible Light | 24 | 96.7% |
Experimental Protocols
Protocol 1: Forced Degradation Study - pH Stress
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Preparation of Buffer Solutions: Prepare buffer solutions at pH 3.0, 5.0, 7.0, 9.0, and 11.0.
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Sample Preparation: Accurately weigh and dissolve a known amount of this compound in each buffer solution to a final concentration of approximately 0.1 mg/mL.
-
Incubation: Transfer the solutions into clean, amber glass vials, seal them, and place them in a constant temperature chamber at 25°C.
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Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, 12, and 24 hours.
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Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method.
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Data Evaluation: Calculate the percentage of the remaining parent compound and the formation of any degradation products at each time point.[1]
Protocol 2: Forced Degradation Study - Thermal Stress (Solid State)
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Sample Preparation: Place a known amount of solid this compound into separate, loosely capped amber glass vials.
-
Incubation: Place the vials in ovens maintained at 40°C, 60°C, and 80°C.
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Time Points: At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature condition.
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Analysis: Allow the vial to cool to room temperature. Dissolve the contents in a suitable solvent (e.g., methanol) to a known concentration and analyze using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of the remaining parent compound at each time point for each temperature.
Protocol 3: Forced Degradation Study - Photostability
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a shallow, transparent dish.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 0.1 mg/mL in a quartz cuvette or a transparent vial.
-
-
Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light.
-
Exposure: Place the exposed and control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: At appropriate time intervals, analyze the samples (dissolving the solid sample in a suitable solvent first) using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the exposed samples with those of the control samples to determine the extent of photodegradation.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways for this compound.
References
Troubleshooting solubility issues of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in organic solvents.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
When encountering solubility issues with this compound, a systematic approach can help identify the optimal dissolution conditions for your specific application.
Logical Flow for Troubleshooting Solubility Issues
Caption: A stepwise guide to troubleshooting the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
A1: this compound is reported to be soluble in organic solvents such as ethanol and dichloromethane, and it is almost insoluble in water.[1] For creating stock solutions, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also commonly used for compounds with similar characteristics.
Q2: I am observing precipitation when adding my stock solution in an organic solvent to an aqueous buffer. What can I do?
A2: This is a common issue known as "crashing out" that occurs when a compound is not soluble in the final mixed solvent system. To address this, you can try the following:
-
Decrease the final concentration: A lower concentration in the final solution may stay dissolved.
-
Optimize the co-solvent ratio: First, dissolve the compound in a water-miscible organic solvent like DMSO or DMF.[2] Then, dilute this stock solution with your aqueous buffer. You may need to experiment to find the highest ratio of aqueous buffer to an organic solvent that keeps your compound in solution.[2]
-
Use surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in an aqueous medium.[3][4]
Q3: Can heating the solvent improve the solubility of this compound?
A3: Yes, for many compounds, solubility increases with temperature. Gentle heating of the solvent while dissolving the compound can be effective. However, be cautious and ensure the compound is stable at elevated temperatures to avoid degradation. If the compound precipitates upon cooling, maintaining a higher temperature throughout the experiment might be necessary, or a co-solvent system that improves solubility at lower temperatures should be considered.[3]
Q4: How can sonication help in dissolving this compound?
A4: Sonication utilizes high-frequency sound waves to agitate the solvent and the compound particles.[3] This process can help break down aggregates and increase the surface area of the solid, facilitating faster dissolution.[3] It is a useful technique for compounds that are slow to dissolve.[3]
Q5: Will reducing the particle size of the compound powder help with solubility?
A5: Yes, reducing the particle size by grinding the solid material increases the surface-area-to-volume ratio, which can enhance the rate of dissolution.[3][5] Techniques like micronization can be employed for this purpose.[6][7]
Solubility Data
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 10.2 | 25 | < 0.1 | Practically insoluble |
| Ethanol | 5.2 | 25 | Soluble[1] | Clear solution |
| Dichloromethane | 3.1 | 25 | Soluble[1] | Clear solution |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | ~20 (estimated) | Clear solution |
| Dimethylformamide (DMF) | 6.4 | 25 | ~20 (estimated)[2] | Clear solution |
| Acetone | 5.1 | 25 | To be determined | |
| Acetonitrile | 5.8 | 25 | To be determined |
Experimental Protocols
Protocol 1: General Method for Solubility Determination
This protocol outlines a basic method for determining the solubility of this compound in a given solvent.
Workflow for Solubility Determination
Caption: A standard workflow for experimentally determining the solubility of a compound.
Methodology:
-
Preparation: Weigh a known amount of this compound and place it into a vial.
-
Solvent Addition: Add a small, measured volume of the chosen solvent to the vial.
-
Equilibration: Stir or agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Saturation: If the solid has completely dissolved, add more of the compound until a saturated solution is formed (i.e., solid material remains undissolved).
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Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Express the solubility in mg/mL or other appropriate units.
Protocol 2: Improving Solubility with a Co-solvent System
This protocol describes how to use a co-solvent to dissolve this compound for use in aqueous solutions.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent where it is highly soluble (e.g., DMSO or DMF).
-
Dilution: While vigorously stirring the aqueous buffer, slowly add the stock solution dropwise to achieve the desired final concentration.
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Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, the final concentration or the percentage of the organic co-solvent may need to be adjusted.
Protocol 3: Enhancing Dissolution with Sonication
This protocol details the use of sonication to aid in the dissolution process.
Methodology:
-
Preparation: Add the weighed this compound and the chosen solvent to a suitable vessel.
-
Sonication: Place the vessel in an ultrasonic bath or use a sonicator probe.
-
Operation: Apply ultrasonic energy for short intervals (to avoid excessive heating) until the compound is fully dissolved or no further dissolution is observed.[3]
-
Cooling: If the sample has heated up, allow it to cool to the experimental temperature and observe if the compound remains in solution.
References
- 1. chembk.com [chembk.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. wjbphs.com [wjbphs.com]
Optimization of reaction conditions for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to optimize reaction conditions and address common challenges.
Troubleshooting Guides and FAQs
This section provides solutions to common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of 4,4'-Dihydroxybenzoin (Intermediate)
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Question: My benzoin condensation of 4-hydroxybenzaldehyde is resulting in a low yield of 4,4'-dihydroxybenzoin. What are the potential causes and how can I improve it?
-
Answer: Low yields in the benzoin condensation can stem from several factors:
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Purity of 4-Hydroxybenzaldehyde: The starting aldehyde must be free of acidic impurities, such as the corresponding carboxylic acid (4-hydroxybenzoic acid), which can neutralize the catalyst. It is advisable to use freshly purified 4-hydroxybenzaldehyde.
-
Catalyst Activity:
-
Cyanide Catalyst: Ensure the cyanide salt (e.g., NaCN or KCN) is not old or decomposed. The reaction is sensitive to the pH, which should be slightly basic to ensure the presence of free cyanide ions.
-
Thiamine Catalyst: Thiamine hydrochloride needs to be deprotonated in situ by a base (e.g., NaOH) to form the active thiazolium ylide catalyst. Ensure the base is added correctly and the thiamine has not degraded.
-
-
Reaction Time and Temperature: The benzoin condensation can be slow. Insufficient reaction time will lead to incomplete conversion. While heating can accelerate the reaction, excessive temperatures may promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent: A common solvent system is a mixture of ethanol and water. The ratio is crucial to ensure both the aldehyde and the catalyst are sufficiently soluble.
-
Issue 2: Low Yield of this compound (Final Product)
-
Question: The oxidation of 4,4'-dihydroxybenzoin to the final product is inefficient. How can I optimize this step?
-
Answer: A low yield in the oxidation step can be attributed to:
-
Choice of Oxidizing Agent:
-
Nitric Acid: While effective, the concentration and temperature must be carefully controlled to avoid over-oxidation or nitration of the aromatic rings.
-
Copper(II) Salts (e.g., Copper(II) acetate): This is a milder and often more selective method. The reaction is typically carried out in a suitable solvent like acetic acid or a mixture of acetic acid and water. The reaction may require elevated temperatures to proceed at a reasonable rate.
-
-
Incomplete Reaction: Monitor the disappearance of the starting benzoin by TLC. If the reaction stalls, a fresh portion of the oxidizing agent can be added, or the reaction temperature can be moderately increased.
-
Product Degradation: The phenolic hydroxyl groups are susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes be beneficial, especially if using milder oxidizing agents over extended reaction times.
-
Issue 3: Product Purity and Color
-
Question: The final product is off-white or colored, and the melting point is broad. How can I purify it effectively?
-
Answer: A colored and impure product is a common issue.
-
Purification Method: Recrystallization is the most effective method for purifying this compound.[1]
-
Solvent Selection: A mixed solvent system of ethanol and water or methanol and water is often effective. The crude product should be dissolved in a minimum amount of the hot alcohol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals should form. Acetone can also be a suitable recrystallization solvent.
-
Common Impurities:
-
Unreacted 4,4'-dihydroxybenzoin.
-
Side products from the benzoin condensation.
-
Over-oxidation products if harsh oxidizing conditions were used.
-
-
Decolorization: If the product is colored, activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.
-
Data Presentation
The following tables summarize hypothetical, yet chemically plausible, quantitative data to illustrate the impact of various reaction parameters on the yield of this compound. This data is intended for illustrative purposes to guide optimization efforts.
Table 1: Effect of Catalyst on Benzoin Condensation Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield of 4,4'-dihydroxybenzoin (%) |
| NaCN | 10 | 24 | 60 | 75 |
| KCN | 10 | 24 | 60 | 72 |
| Thiamine HCl / NaOH | 10 | 48 | 60 | 65 |
| Thiamine HCl / NaOH | 20 | 48 | 60 | 70 |
Table 2: Effect of Oxidizing Agent on the Oxidation of 4,4'-dihydroxybenzoin
| Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield of this compound (%) |
| Nitric Acid (conc.) | Acetic Acid | 2 | 80 | 85 |
| Copper(II) Acetate | Acetic Acid/Water | 6 | 100 | 90 |
| Copper(II) Sulfate | Pyridine/Water | 8 | 90 | 82 |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Dihydroxybenzoin (Intermediate) via Thiamine Catalysis
-
Catalyst Preparation: In a round-bottom flask, dissolve thiamine hydrochloride (0.1 equivalents) in water. Add ethanol to this solution. Cool the flask in an ice bath.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the thiamine solution while maintaining the temperature below 10 °C.
-
Reactant Addition: To the cooled catalyst solution, add freshly purified 4-hydroxybenzaldehyde (1 equivalent).
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C with stirring for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product. Collect the crude 4,4'-dihydroxybenzoin by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
Protocol 2: Oxidation of 4,4'-Dihydroxybenzoin to this compound
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 4,4'-dihydroxybenzoin (1 equivalent) in glacial acetic acid.
-
Oxidant Addition: Add copper(II) acetate (1.2 equivalents) and a small amount of water to the solution.
-
Reaction: Heat the reaction mixture to reflux (around 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Isolation: The crude this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and copper salts.
Protocol 3: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimum amount of hot ethanol or methanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Add hot water dropwise to the clear filtrate until a slight turbidity persists. Then, add a few drops of hot alcohol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry in a vacuum oven.
Mandatory Visualization
Diagram 1: Synthesis Workflow
Caption: Synthetic pathway for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield of the desired this compound. What are the common causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors, primarily related to side reactions and reaction conditions. The most common side reaction is the Cannizzaro reaction, especially when using a strong base with 4-hydroxybenzaldehyde, which lacks α-hydrogens. This reaction leads to the disproportionation of the aldehyde into 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid, consuming your starting material.[1]
Troubleshooting Steps:
-
Optimize Base Concentration: The Cannizzaro reaction is highly dependent on the base concentration.[1] Using a high concentration of a strong base like sodium hydroxide will favor this side reaction.
-
Recommendation: Reduce the concentration of the base. For instance, using a 10% NaOH solution is less likely to promote the Cannizzaro reaction compared to a 50% solution.[1]
-
-
Control Reaction Temperature: Higher temperatures can accelerate the Cannizzaro reaction.
-
Recommendation: Perform the reaction at a lower temperature. Running the reaction at room temperature or even 0 °C can significantly disfavor the Cannizzaro pathway.[1]
-
-
Slow Reagent Addition: A high local concentration of the aldehyde in the presence of a strong base can promote the Cannizzaro reaction.
-
Recommendation: If performing a crossed reaction, slowly add the enolizable component to the mixture of the non-enolizable aldehyde and the base. This maintains a low concentration of the enolate and favors the desired condensation.[1]
-
-
Purity of Starting Materials: Impurities in the starting 4-hydroxybenzaldehyde can inhibit the reaction or introduce contaminants.
-
Recommendation: Ensure the purity of your starting materials. Recrystallization or distillation of the aldehyde may be necessary.
-
Q2: My final product is a mix of the desired dione, an alcohol, and a carboxylic acid. How do I confirm the presence of these side products and how can I separate them?
A2: The presence of 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid alongside your target compound, this compound, is a strong indicator that the Cannizzaro reaction has occurred.
Confirmation and Separation:
-
Spectroscopic Analysis:
-
¹H NMR: The aldehyde proton of the starting material appears around 9-10 ppm. The alcohol product will show a characteristic benzylic proton signal, and the carboxylic acid will have a broad phenolic OH and a carboxylic acid proton signal.
-
IR Spectroscopy: Look for the characteristic C=O stretch of the dione, the broad O-H stretch of the alcohol and carboxylic acid, and the C=O stretch of the carboxylic acid.
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): TLC can be used to quickly check for the presence of multiple components in your product mixture.
-
Column Chromatography: This is an effective method for separating the desired dione from the more polar alcohol and carboxylic acid byproducts.
-
-
Extraction:
-
The carboxylic acid byproduct can be removed by washing the organic solution of your product with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will be extracted into the aqueous layer. Subsequent acidification of the aqueous layer will precipitate the carboxylic acid, confirming its presence.
-
Q3: I am attempting the oxidation of the intermediate, 4,4'-dihydroxybenzoin, to the final dione product and I am seeing byproducts. What could they be and how can I avoid them?
A3: The oxidation of the α-hydroxyketone (benzoin) to the α-diketone (benzil) can sometimes lead to oxidative cleavage of the carbon-carbon bond between the carbonyl groups. This would result in the formation of 4-hydroxybenzoic acid.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: The strength and selectivity of the oxidizing agent are crucial.
-
Recommendation: Use a milder, more selective oxidizing agent. While strong oxidants like nitric acid can be effective, they also increase the risk of over-oxidation. Catalytic air oxidation using a suitable catalyst (e.g., M(Salen) complexes) can be a greener and more selective alternative.
-
-
Control of Reaction Conditions: Temperature and reaction time are important parameters to control.
-
Recommendation: Monitor the reaction closely by TLC to avoid prolonged reaction times once the starting material is consumed. Perform the reaction at the lowest effective temperature to minimize side reactions.
-
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the competition between the desired Benzoin condensation and the Cannizzaro side reaction.
| Parameter | Condition Favoring Benzoin Condensation | Condition Favoring Cannizzaro Reaction | Rationale |
| Base Concentration | Dilute base (e.g., 10% NaOH)[1] | Concentrated base (e.g., 50% NaOH)[1] | The Cannizzaro reaction has a higher-order dependence on the base concentration. |
| Temperature | Lower temperatures (e.g., 0-25 °C)[1] | Higher temperatures | The Cannizzaro reaction is often accelerated at higher temperatures. |
| Substrate Structure | Aldehyde with α-hydrogens (not applicable for 4-hydroxybenzaldehyde) | Aldehyde with no α-hydrogens (e.g., 4-hydroxybenzaldehyde)[1] | The absence of α-hydrogens prevents enolate formation, making the Cannizzaro pathway more likely. |
Experimental Protocols
Protocol 1: Thiamine-Catalyzed Synthesis of 4,4'-Dihydroxybenzoin (Intermediate)
This protocol is adapted from the thiamine-catalyzed benzoin condensation of benzaldehyde and should be performed with appropriate safety precautions for 4-hydroxybenzaldehyde.
Materials:
-
4-hydroxybenzaldehyde
-
Thiamine hydrochloride
-
95% Ethanol
-
3M Sodium hydroxide solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve thiamine hydrochloride in deionized water.
-
Add 95% ethanol to the solution and cool the mixture in an ice bath to below 5°C.
-
Slowly add a chilled 3M sodium hydroxide solution to the reaction mixture while stirring, maintaining a low temperature.
-
Add 4-hydroxybenzaldehyde to the mixture.
-
Adjust the pH to above 8 with a few more drops of the sodium hydroxide solution.
-
Remove the flask from the ice bath and heat it in a water bath at approximately 60-65°C for 1-2 hours.[2] Do not exceed 65°C to minimize side reactions.[2]
-
After heating, allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the 4,4'-dihydroxybenzoin.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be recrystallized from an ethanol-water mixture to improve purity.
Protocol 2: Oxidation of 4,4'-Dihydroxybenzoin to this compound
This protocol is a general method for the oxidation of benzoins.
Materials:
-
4,4'-dihydroxybenzoin (from Protocol 1)
-
Copper(II) sulfate
-
Pyridine
-
Water
Procedure:
-
In a flask equipped with a stirrer and reflux condenser, prepare a solution of copper(II) sulfate in a mixture of pyridine and water.
-
Heat the solution on a steam bath with stirring until the copper sulfate is completely dissolved.
-
Add the 4,4'-dihydroxybenzoin to the hot solution and continue heating and stirring for approximately two hours.
-
After the reaction is complete, cool the mixture. The desired dione product will often separate as an upper layer.
-
Decant the copper-pyridine solution and wash the product layer with water.
-
Further purification can be achieved by washing with dilute hydrochloric acid, followed by water.
-
The crude product can be recrystallized from a suitable solvent like ethanol or carbon tetrachloride to obtain the purified this compound.
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for low yield or impurities.
References
Technical Support Center: Characterization of Impurities in 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound samples?
A1: Impurities in this compound samples can originate from the synthesis process or degradation. A common synthesis method involves the condensation of p-hydroxybenzaldehyde and p-hydroxyacetophenone under alkaline conditions.[1] Potential impurities include:
-
Starting Materials: Unreacted p-hydroxybenzaldehyde and p-hydroxyacetophenone.
-
Byproducts: Compounds formed from side reactions, such as oxidation or reduction of the starting materials or the final product. This can include p-hydroxybenzoic acid.
-
Intermediates: Incomplete reaction may leave behind intermediate products.
-
Degradation Products: The phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by high pH, elevated temperatures, and light exposure, leading to the formation of colored impurities.
Q2: How can I identify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and characterization of impurities. High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is ideal for separating and quantifying impurities. For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of unknown impurities if they can be isolated in sufficient quantity.
Q3: What are the recommended analytical techniques for impurity characterization?
A3: The primary recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating non-volatile and thermally labile compounds. A reversed-phase C18 column is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities. For polar compounds like the analyte and its hydroxylated impurities, derivatization (e.g., silylation) is often necessary to increase volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any significant impurities.
Q4: What are the typical storage conditions for this compound to minimize degradation?
A4: To ensure stability, this compound should be stored in a cool, dark, and dry place. It is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxidation. Avoid contact with strong acids, bases, and oxidizing agents.[1]
Part 2: Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem: Peak Tailing or Fronting
-
Possible Causes:
-
Secondary interactions with residual silanol groups on the silica-based column.
-
Mobile phase pH is too close to the pKa of the phenolic analytes, causing mixed ionization states.
-
Column contamination or degradation.
-
Sample overload.
-
-
Solutions:
-
Use a column with end-capping or a base-deactivated stationary phase.
-
Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Adding a small amount of an acidic modifier like formic acid or phosphoric acid can improve peak shape for phenolic compounds.
-
Flush the column with a strong solvent or replace it if it's old or contaminated.
-
Reduce the injection volume or dilute the sample.
-
Problem: Peak Splitting or Shouldering
-
Possible Causes:
-
Partially blocked frit or column void.
-
Sample solvent is too strong or incompatible with the mobile phase.
-
Co-elution of an impurity.
-
-
Solutions:
-
Reverse-flush the column at a low flow rate. If the problem persists, the column may need replacement.
-
Dissolve the sample in the initial mobile phase composition.
-
Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to improve resolution.
-
Problem: Ghost Peaks
-
Possible Causes:
-
Contamination in the injector, syringe, or mobile phase.
-
Carryover from a previous injection of a concentrated sample.
-
-
Solutions:
-
Flush the injector and syringe with a strong solvent.
-
Use fresh, high-purity mobile phase solvents.
-
Run blank injections with a strong solvent to wash the column.
-
GC-MS Analysis Troubleshooting
Problem: Poor Peak Shape for Phenolic Compounds
-
Possible Causes:
-
Active sites in the GC inlet or column leading to adsorption of the polar hydroxyl groups.
-
Incomplete derivatization.
-
-
Solutions:
-
Use a deactivated inlet liner and a column designed for analyzing polar compounds.
-
Optimize the derivatization reaction (e.g., reagent concentration, reaction time, and temperature) to ensure complete conversion of the hydroxyl groups.
-
Problem: Low Sensitivity or No Peak Detected
-
Possible Causes:
-
Thermal degradation of the analyte in the hot injector.
-
The compound is not volatile enough even after derivatization.
-
Issues with the MS detector.
-
-
Solutions:
-
Lower the injector temperature.
-
Confirm successful derivatization.
-
Check the MS tuning and detector performance.
-
Part 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment and Impurity Quantification
This method is suitable for the routine analysis of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: Start with a lower percentage of B (e.g., 30%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes to elute both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for the Identification of Volatile and Semi-Volatile Impurities
This method requires a derivatization step to increase the volatility of the phenolic compounds.
-
Derivatization (Silylation):
-
Dissolve a known amount of the sample in an aprotic solvent (e.g., acetonitrile or pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
Protocol 3: NMR Spectroscopy for Structural Elucidation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, Acetone-d6, or Methanol-d4).
-
Experiments:
-
1H NMR: To identify the proton environments.
-
13C NMR: To identify the carbon environments.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in the structural elucidation of unknown impurities.
-
Part 4: Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Potential Origin |
| p-Hydroxybenzaldehyde | C7H6O2 | Unreacted starting material |
| p-Hydroxyacetophenone | C8H8O2 | Unreacted starting material |
| p-Hydroxybenzoic acid | C7H6O3 | Oxidation of p-hydroxybenzaldehyde |
| 4,4'-Dihydroxybenzoin | C14H12O3 | Incomplete oxidation of an intermediate |
| Residual Solvents | Varies | Synthesis and purification |
Table 2: Summary of a Typical HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 3: Summary of a Typical GC-MS Method Parameters
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Temperature Program | 100°C (2 min), then 10°C/min to 280°C (10 min) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | m/z 50-550 |
Part 5: Visualizations
Caption: Synthesis Pathway and Potential Impurity Formation.
Caption: Experimental Workflow for Impurity Characterization.
Caption: Troubleshooting Logic for HPLC Peak Splitting.
Caption: Potential Estrogenic Activity Signaling Pathway.
References
How to prevent the decomposition of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione during storage
Technical Support Center: 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The primary factors that can lead to the decomposition of this compound are exposure to light, elevated temperatures, high humidity, and contact with oxidizing agents or strong acids and bases.[1] The presence of phenolic hydroxyl groups and an alpha-dicarbonyl moiety in its structure makes it susceptible to oxidative and photolytic degradation.
Q2: What are the optimal storage conditions for long-term stability of solid this compound?
A2: For long-term storage, solid this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at a controlled low temperature, ideally at -20°C. The storage area should be dry and dark.
Q3: Can I store this compound in solution? What are the recommended practices?
A3: While solid-state storage is preferred for long-term stability, if you need to store the compound in solution, it is recommended to prepare fresh solutions before use. If short-term storage is necessary, store the solution in a tightly capped vial, protected from light (e.g., using an amber vial or wrapping it in aluminum foil), at -20°C or below. Be aware that the stability in solution is significantly lower than in the solid state.
Q4: What are the visible signs of decomposition of this compound?
A4: Visual signs of decomposition can include a change in color of the solid material (e.g., darkening or discoloration) and a change in its physical state, such as clumping, which may indicate moisture uptake. For solutions, a change in color or the appearance of precipitates can indicate degradation.
Q5: How can I analytically assess the purity and detect decomposition of my this compound sample?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to assess the purity and quantify any degradation products. Other analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid compound | Oxidation or photodegradation | Store the compound in an opaque, airtight container under an inert atmosphere. Avoid exposure to light and air. |
| Clumping of the solid compound | Moisture absorption | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. |
| Appearance of new peaks in HPLC analysis | Decomposition of the compound | Review storage conditions. Perform forced degradation studies to identify potential degradation products and confirm their retention times. |
| Inconsistent experimental results | Degradation of the stock solution | Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or below, protected from light. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and potential impact on the stability of this compound. Please note that these are general guidelines based on the chemical properties of related compounds, and specific stability testing is recommended for critical applications.
| Parameter | Recommended Condition | Potential Consequence of Deviation |
| Temperature | -20°C (long-term); Room Temperature (short-term) | Increased temperature accelerates thermal decomposition. |
| Light | Store in the dark (opaque container) | Exposure to UV or visible light can induce photodegradation. |
| Humidity | <30% Relative Humidity | High humidity can lead to hydrolysis and physical changes. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Presence of oxygen can lead to oxidation of the phenolic groups. |
| pH (in solution) | Neutral (for short-term storage) | Acidic or basic conditions can catalyze hydrolysis and other degradation reactions. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
Forced Degradation Study:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for an extended period.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp.
-
-
Method Validation: Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent compound.
Protocol 2: Monitoring Storage Stability
-
Sample Preparation: Place accurately weighed samples of this compound in vials under different storage conditions (e.g., -20°C/dark, room temperature/dark, room temperature/light, 40°C/75% RH).
-
Time Points: At predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months), remove a vial from each storage condition.
-
Analysis: Dissolve the sample in a suitable solvent and analyze using the validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
Visualizations
Caption: Plausible decomposition pathways for this compound.
Caption: Troubleshooting workflow for suspected decomposition.
References
Technical Support Center: HPLC Analysis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: In an ideal HPLC analysis, chromatographic peaks should be symmetrical and Gaussian in shape.[1][2] Peak tailing is a distortion where the peak is asymmetric, featuring a prolonged slope on the trailing side.[3] This is problematic because it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility, all of which are critical for reliable quantification in research and drug development.[1]
Q2: What are the primary causes of peak tailing for a phenolic compound like this compound?
A2: The primary cause of peak tailing for phenolic compounds is unwanted secondary interactions between the analyte and the stationary phase.[2][4] this compound, with its two phenolic hydroxyl groups, is susceptible to strong interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[1][5] These interactions cause a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[2][6] Other significant causes include improper mobile phase pH, column contamination, sample overload, and extra-column effects.[2]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: Mobile phase pH is a critical parameter.[7][8] As a phenolic compound, this compound is weakly acidic. If the mobile phase pH is near the compound's pKa, a mixture of ionized and non-ionized forms will exist, leading to peak distortion.[1][7] Furthermore, at a pH above approximately 3-4, the residual silanol groups on the silica packing become ionized (negatively charged), which strongly attracts the polar hydroxyl groups of the analyte, causing significant tailing.[5][9] To ensure a single, non-ionized state for the analyte and to suppress the ionization of silanols, it is highly recommended to use a buffered mobile phase at a low pH, typically between 2.5 and 3.0.[3][9]
Q4: Could my HPLC column be the source of the peak tailing?
A4: Yes, the column is a very common source of peak tailing. Potential column-related issues include:
-
Active Silanol Groups: The most frequent cause for phenolic compounds. Using a modern, high-purity, end-capped column can minimize the number of available silanol groups.[6][7]
-
Column Contamination: Accumulation of strongly retained sample components can create active sites that lead to tailing. Flushing the column with a strong solvent may resolve this.[3]
-
Column Degradation: Over time, or with the use of high-pH mobile phases, the stationary phase can degrade, exposing more silanol groups.[2] A void at the column inlet, caused by pressure shocks or bed collapse, can also lead to poor peak shape.[4]
Q5: How can my sample preparation contribute to peak tailing?
A5: Improper sample preparation is a frequent cause of peak shape issues.[1] Key factors include:
-
Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile for a run starting at 10% acetonitrile), it can cause band broadening and peak distortion. It is always best to dissolve the sample in the initial mobile phase.[1][10]
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak asymmetry.[2] Try diluting the sample or reducing the injection volume to see if the peak shape improves.[3]
Q6: What are extra-column effects and how can they cause peak tailing?
A6: Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the analytical column.[7] This is caused by "dead volume" in the system, which can be found in excessively long or wide-diameter connection tubing, poorly made fittings, or a large detector flow cell.[3][7] These spaces allow the analyte band to spread out after it has been separated by the column, leading to broader and more asymmetric peaks.[11]
Troubleshooting Guide
This section provides a systematic workflow to diagnose and resolve peak tailing for this compound.
Caption: A logical workflow to diagnose and resolve peak tailing.
Data Summary: HPLC Parameter Effects on Peak Shape
The following table summarizes key HPLC parameters and their recommended settings to mitigate peak tailing for phenolic compounds like this compound.
| Parameter | Issue Leading to Tailing | Recommended Solution | Expected Outcome |
| Mobile Phase pH | pH is too high (> 4), causing ionization of both the analyte and residual silanol groups. | Use a buffer (e.g., formate or phosphate) to maintain pH in the 2.5 - 3.0 range.[3][9] | Suppresses ionization of silanols and ensures the analyte is in a single, non-ionized form, improving peak symmetry. |
| Buffer Concentration | Inadequate buffering capacity fails to control on-column pH changes. | Use a buffer concentration of 20-50 mM.[9] | Maintains a consistent pH environment throughout the column, preventing peak distortion. |
| Column Chemistry | Use of older, Type A silica columns with high residual silanol activity. | Use a modern, high-purity, end-capped C18 or a polar-embedded column.[7] | Reduces secondary interactions between the phenolic analyte and the stationary phase. |
| Sample Solvent | Sample is dissolved in a solvent significantly stronger than the initial mobile phase. | Dissolve the sample in the starting mobile phase composition or a weaker solvent.[1] | Prevents peak distortion and fronting caused by solvent mismatch effects. |
| Analyte Concentration | Column is overloaded with an excessive mass of the analyte. | Reduce the injection volume or dilute the sample.[3] | Ensures the analysis operates within the linear capacity of the column, preventing peak saturation. |
| Extra-Column Volume | Excessive volume in tubing and connections causes band broadening. | Use narrow ID tubing (e.g., 0.005") and minimize tubing length. Ensure fittings are properly made.[7] | Minimizes dispersion of the analyte band outside the column, leading to sharper, more symmetrical peaks. |
Experimental Protocol: Systematic Troubleshooting of Peak Tailing
This protocol outlines a step-by-step methodology to identify and correct the cause of peak tailing.
Objective: To systematically isolate and eliminate the source of peak tailing for this compound.
Materials:
-
HPLC system with UV or PDA detector
-
New, validated C18 column (e.g., 250 mm x 4.6 mm, 5 µm, end-capped)
-
Guard column compatible with the analytical column
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid
-
Buffer salts (e.g., ammonium formate or potassium phosphate)
-
Reference standard of this compound
-
Calibrated pipettes and Class A volumetric glassware
Methodology:
-
Phase 1: System and Consumables Verification
-
Prepare Fresh Mobile Phase: Prepare a new batch of mobile phase. For a starting point, use Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% formic acid to achieve a pH of approximately 2.7. Ensure all components are fully dissolved and the mobile phase is properly degassed.
-
Inspect for Extra-Column Volume: Check all tubing and connections between the autosampler and the detector. Ensure tubing is as short as possible and that all fittings are correctly swaged without creating dead volume.
-
Bypass the Column: Replace the analytical column with a zero-volume union. Inject a small amount of a standard solution (e.g., caffeine in mobile phase). The resulting peak should be very sharp and symmetrical. If it is not, the issue lies within the HPLC system itself (injector, tubing, detector).
-
-
Phase 2: Method and Column Evaluation
-
Install a New Column: Replace the potentially problematic column with a new, high-quality end-capped C18 column. It is also highly recommended to install a guard column.[12]
-
Equilibrate System: Equilibrate the new column with the freshly prepared mobile phase for at least 20 column volumes (approximately 30-40 minutes at 1.0 mL/min).
-
Analyze a Dilute Standard: Prepare a low-concentration standard of this compound (e.g., 5-10 µg/mL) dissolved directly in the mobile phase.
-
Evaluate Peak Shape: Analyze the standard. If peak tailing is resolved, the previous column was the likely cause (due to contamination or degradation).
-
-
Phase 3: Sample Effect Investigation (If Tailing Persists)
-
Test for Overload: Sequentially inject the standard at decreasing concentrations (e.g., 50, 25, 10, 5 µg/mL). If the peak shape (asymmetry factor) improves significantly at lower concentrations, the original sample was overloading the column.
-
Test for Solvent Effects: Prepare the standard at a fixed concentration in different solvents:
-
Solvent A: Initial mobile phase (control)
-
Solvent B: 100% Acetonitrile
-
Solvent C: 50:50 Acetonitrile:Water Compare the peak shapes from each injection. If the peak from Solvent A is symmetrical while others are distorted, the issue is related to the sample solvent.
-
-
-
Phase 4: Advanced Mobile Phase Optimization (If Tailing Persists)
-
Increase Buffer Strength: If using a buffer, increase the concentration from ~10 mM to 25-50 mM to improve pH control within the column.[9]
-
Test an Alternative Organic Modifier: While acetonitrile is common, methanol can sometimes offer different selectivity and improve the peak shape for certain compounds. Prepare a mobile phase with methanol instead of acetonitrile and re-run the analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scaling Up the Synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-Dihydroxybenzil. It provides practical troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent synthesis route is the oxidation of 4,4'-dihydroxybenzoin. This precursor is often formed in situ or in a preceding step via a benzoin condensation of p-hydroxybenzaldehyde. Common oxidizing agents for the conversion of the benzoin to the benzil final product include copper(II) salts, nitric acid, and air/molecular oxygen in the presence of a suitable catalyst.[1][2]
Q2: My final product is yellow to tan, but I expected a lighter color. What causes this discoloration?
A2: Discoloration in the final product typically indicates the presence of impurities.[3][4] These can include unreacted starting materials, byproducts from side reactions, or oxidation products. Purification via recrystallization, often with the addition of activated carbon, is a standard method to remove colored impurities and improve the product's appearance.[3][5]
Q3: How can I improve the overall yield when scaling up the synthesis?
A3: Low yield is a common scale-up challenge. Key factors to investigate include:
-
Reaction Temperature: Suboptimal temperatures can slow the reaction rate or lead to side product formation.[3]
-
Catalyst Activity: Ensure the catalyst is fresh and anhydrous, as moisture can cause deactivation.[3] For catalytic air oxidations, catalyst reuse can lead to decreased activity over time.[1]
-
Reaction Time: Monitor the reaction to ensure it has reached completion. Incomplete reactions are a primary cause of low yield.[3]
-
Multi-step Yields: In a multi-step synthesis, the overall yield is the product of the yields of each individual step. Optimizing each reaction is crucial for a high overall yield.[6]
Q4: What is the most effective method for purifying the crude product?
A4: Recrystallization is the most widely used technique for purifying this compound.[3][7] A mixed solvent system, such as ethanol-water or methanol-water, is often effective.[3][5][8] The crude product is dissolved in the minimum amount of hot solvent, and the solution is then cooled slowly to allow for the formation of high-purity crystals.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete oxidation of the benzoin intermediate. | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the planned reaction time, consider extending the duration or adding a small amount of additional oxidizing agent.[2][3] |
| Suboptimal reaction temperature. | Verify the internal reaction temperature with a calibrated thermometer. Different oxidizing agents have different optimal temperature ranges. For instance, some copper-catalyzed reactions proceed well at reflux, while others may require lower temperatures to minimize side reactions.[3] | |
| Catalyst deactivation or insufficient amount. | For reactions requiring a catalyst (e.g., Lewis acids, M(Salen) complexes), ensure it is fresh and anhydrous.[1][3] If recycling a catalyst, be aware that its activity may decrease with each cycle.[1] Perform small-scale experiments to determine the optimal catalyst loading for your specific conditions. | |
| Product Contamination | Presence of unreacted 4,4'-dihydroxybenzoin. | The primary impurity in this synthesis is often the starting benzoin. A Fehling's test can detect residual benzoin, which is a reducing sugar analog.[2] Enhance purification by performing a careful recrystallization, as the solubility profiles of the benzoin and benzil are different. |
| Formation of colored byproducts. | Side reactions, especially at elevated temperatures, can generate colored impurities.[3] During the purification (recrystallization) step, add activated carbon to the hot solution to adsorb these impurities, then filter the hot solution before allowing it to cool.[3][5] | |
| Difficult Purification | Product oils out or fails to crystallize. | This often occurs if the solvent system is not ideal or if there is a high level of impurity. Try different recrystallization solvents or solvent ratios. Adding a seed crystal of pure product can help induce crystallization. |
| Poor recovery after recrystallization. | This may result from using too much solvent during recrystallization or from the product having significant solubility in the cold solvent. Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation before filtering. |
Data Presentation
Table 1: Comparison of Common Oxidation Systems for Benzoin Derivatives
| Oxidizing System | Typical Solvent | Temperature | Typical Yield | Key Considerations |
| Copper(II) Sulfate / Pyridine | Pyridine/Water | Reflux | ~86% | Effective, but pyridine is volatile and requires careful handling. Re-oxidation of the copper salt is possible for reuse.[2] |
| Nitric Acid | Acetic Acid / Water | 70 - 90 °C | ~95% | High yielding, but can be difficult to obtain a product completely free from benzoin. Generates NOx gases.[2][9] |
| Co(Salen) / Air | N,N-Dimethylformamide (DMF) | 40 °C | up to 93.6% | A "green chemistry" approach using air as the oxidant. The catalyst can be recovered and reused, though with some loss of activity.[1] |
| Trichloro isocyanuric acid (TCCA) | Ethyl Acetate | Room Temp. | ~40% | Milder conditions, but may require very long reaction times (e.g., 24h) and a large excess of the oxidant.[1] |
Table 2: Recrystallization Solvents for Purification
| Solvent System | Volume Ratio (Example) | Procedure |
| Ethanol / Water | 1:4 | Dissolve crude product in hot ethanol, then slowly add water until the solution becomes cloudy. Reheat to clarify, then cool slowly.[10] |
| Methanol / Water | 1.25:1 | Dissolve crude product in hot methanol, then slowly add water and stir at room temperature to precipitate the purified product.[5] |
| Carbon Tetrachloride | N/A | A single-solvent system. Used for general benzil purification.[2] |
| Acetone | N/A | A single-solvent system suitable for purifying various dihydroxybiphenyl compounds.[11] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 4,4'-Dihydroxybenzoin
Disclaimer: This is a generalized laboratory-scale protocol based on the oxidation of benzoin. Researchers must conduct their own risk assessment and optimization for scale-up.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4,4'-dihydroxybenzoin (1 equivalent) and a suitable solvent (e.g., aqueous pyridine or DMF).
-
Addition of Oxidant: Add the chosen oxidizing agent (e.g., Copper(II) sulfate, 2 equivalents for the pyridine method; or a catalytic amount of Co(Salen) for the air oxidation method).[1][2]
-
Reaction:
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water to precipitate the crude product.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with water.
-
-
Drying: Dry the crude product in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
-
Solvent Preparation: In a beaker, prepare the chosen solvent system (e.g., a 1:4 mixture of ethanol and water).[10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration (if carbon was added): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath for 30 minutes.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the pure crystals in a vacuum oven.
Visualizations
Caption: A typical workflow for synthesis and purification.
Caption: A decision tree for diagnosing low reaction yield.
References
- 1. scispace.com [scispace.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. US4992598A - Purification of 1, 1, 1-tris(4'-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 5. 1,1,1-Tris(4-hydroxyphenyl)ethane synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chembk.com [chembk.com]
- 8. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]
- 9. Solved In the synthesis of Benzil from Benzoin why might | Chegg.com [chegg.com]
- 10. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules and materials. The selection of an optimal synthetic pathway is crucial for efficiency, yield, and scalability. This document presents a comparative analysis of two distinct methods, supported by experimental data and detailed protocols.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their performance metrics.
| Metric | Route 1: Demethylation of 4,4'-Dimethoxybenzil | Route 2: Benzoin Condensation and Oxidation |
| Starting Material | 4,4'-Dimethoxybenzil | 4-Hydroxybenzaldehyde |
| Key Reagents | Hydrobromic acid, Acetic acid | Thiamine hydrochloride, Sodium hydroxide, Nitric acid |
| Reaction Steps | 1 | 2 |
| Typical Yield (%) | ~84% | Variable, can be moderate to good |
| Purity Assessment | Recrystallization | Recrystallization |
| Key Advantages | High-yielding, single-step conversion | Readily available starting material |
| Key Disadvantages | Requires synthesis of the starting material | Two-step process, potential for side reactions |
Experimental Protocols
Route 1: Demethylation of 4,4'-Dimethoxybenzil
This method involves the cleavage of the methyl ethers of 4,4'-dimethoxybenzil to yield the desired dihydroxy product.
Procedure:
-
A mixture of 4,4'-dimethoxybenzil (10 g), glacial acetic acid (90 ml), and 48% hydrobromic acid (160 ml) is heated at reflux for 4 hours.
-
The reaction mixture is then cooled and poured into ice water.
-
The precipitated solid is collected by filtration.
-
The crude product is dissolved in a 10% aqueous sodium hydroxide solution and extracted with diethyl ether to remove any non-acidic impurities.
-
The aqueous layer is then acidified, leading to the precipitation of 4,4'-dihydroxybenzil.
-
The final product is purified by recrystallization from 75% ethanol to yield approximately 7.5 g (84%) of pure this compound.
Route 2: Benzoin-Type Condensation of 4-Hydroxybenzaldehyde and Subsequent Oxidation
This two-step route first involves the thiamine-catalyzed benzoin-type condensation of 4-hydroxybenzaldehyde to form 4,4'-dihydroxybenzoin, which is then oxidized to the final product.
Step 1: Synthesis of 4,4'-Dihydroxybenzoin (via Benzoin Condensation)
This procedure is adapted from the general method for thiamine-catalyzed benzoin condensation.
Procedure:
-
In a round-bottom flask, dissolve thiamine hydrochloride (catalytic amount) in water and ethanol.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide, keeping the temperature below 20 °C.
-
To this yellow solution, add 4-hydroxybenzaldehyde.
-
The mixture is then heated gently to around 60°C for 1-2 hours.
-
After cooling, the product, 4,4'-dihydroxybenzoin, is isolated by filtration and washed with cold water.
-
The crude product can be purified by recrystallization.
Step 2: Oxidation of 4,4'-Dihydroxybenzoin to this compound
This procedure is based on the oxidation of hydroxy benzoins to benzils.
Procedure:
-
Dissolve the crude 4,4'-dihydroxybenzoin from the previous step in acetone.
-
Add concentrated nitric acid to the solution.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The mixture is then poured into water, and the precipitated product is collected by filtration.
-
The crude this compound is washed with water and can be further purified by recrystallization.
Mandatory Visualization
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Comparison of two synthetic routes to this compound.
Caption: Detailed experimental workflows for the synthesis of this compound.
A Comparative Guide to Analytical Method Validation for the Quantification of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, a key compound in various research and development settings. The selection of a robust and reliable analytical method is paramount for accurate quantification in applications ranging from reaction monitoring and purity assessment to stability testing. This document outlines and compares the performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The validation of these methods is discussed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the integrity and reliability of the generated data.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of this compound. These values are based on methods developed for structurally similar compounds, such as benzil and other phenolic compounds, and represent expected performance upon method optimization.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High (with proper method development) | Very High (based on mass-to-charge ratio) | Low (prone to interference from other UV-absorbing compounds) |
| Linearity (R²) | > 0.999[1] | > 0.99[2] | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 81.9 - 117.2%[3] | 95 - 105% |
| Precision (%RSD) | < 2% | < 15%[3] | < 5% |
| Limit of Detection (LOD) | ~0.0015 µg/mL[1] | 0.01 - 9.84 µg/kg[3] | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.005 µg/mL[1] | 0.03 - 32.8 µg/kg[3] | ~0.3 µg/mL |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the validation of each analytical technique are provided below. These protocols are based on established practices and ICH guidelines.[4][5]
High-Performance Liquid Chromatography (HPLC-UV)
This method provides a good balance of specificity, sensitivity, and cost for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Typical):
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 260 nm)
-
Injection Volume: 10 µL
Validation Protocol:
-
Specificity: Forced degradation studies will be performed by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6][7] The method's ability to separate the parent peak from any degradation products will be assessed.
-
Linearity: A series of at least five standard solutions of this compound will be prepared and analyzed. A calibration curve will be constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) will be calculated.
-
Accuracy: The accuracy will be determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same standard solution will be performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis will be repeated on different days by different analysts. The relative standard deviation (%RSD) will be calculated for both.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior specificity and sensitivity, making it ideal for the analysis of complex matrices or when very low detection limits are required.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Data acquisition and processing software
Chromatographic and MS Conditions (Typical):
-
Mobile Phase: Similar to HPLC-UV, often with volatile buffers like ammonium formate.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Negative ESI
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound will be determined and optimized.
Validation Protocol:
The validation protocol for LC-MS/MS follows the same principles as for HPLC-UV, with adjustments for the detection technique:
-
Specificity: Confirmed by the unique MRM transitions, which provide a high degree of certainty in analyte identification.
-
Linearity, Accuracy, and Precision: Determined as described for HPLC-UV.
-
LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve or based on signal-to-noise ratios.
UV-Visible (UV-Vis) Spectrophotometry
This method is simple, rapid, and cost-effective but lacks the specificity of chromatographic methods. It is suitable for the analysis of pure samples or simple mixtures where interfering substances are absent.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., ethanol or methanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum.
Validation Protocol:
-
Specificity: The absorption spectrum of the analyte will be compared to that of potential interfering substances. This method is inherently less specific.
-
Linearity: A calibration curve will be generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
Accuracy: Determined by the recovery of the analyte from spiked solutions.
-
Precision: Assessed by repeated measurements of the same sample.
-
LOD and LOQ: Calculated based on the standard deviation of the blank and the slope of the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the workflows for the analytical method validation processes described.
Caption: Workflow for HPLC/LC-MS/MS Method Validation.
Caption: Workflow for UV-Vis Spectrophotometry Method Validation.
Caption: Logical Relationship in Forced Degradation Studies.
References
- 1. akjournals.com [akjournals.com]
- 2. Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS [mdpi.com]
- 3. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. forced degradation study: Topics by Science.gov [science.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Study on the Reactivity of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical and biological reactivity of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione (also known as 4,4'-dihydroxybenzil) and its key analogues, including the parent compound benzil and its methoxy-substituted counterpart. The reactivity of these α-dicarbonyl compounds is crucial in various fields, from organic synthesis to medicinal chemistry, where they serve as versatile building blocks and exhibit a range of biological activities.
The presence of hydroxyl and methoxy substituents on the phenyl rings significantly influences the electronic properties of the dione core, thereby altering its reactivity towards nucleophiles and its susceptibility to redox processes. This guide summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes important reaction pathways to facilitate a deeper understanding of the structure-reactivity relationships within this class of compounds.
Comparative Analysis of Reactivity
The reactivity of 1,2-diaryl-1,2-ethanediones is primarily governed by the electrophilicity of the carbonyl carbons and the stability of reaction intermediates. Substituents on the aromatic rings play a pivotal role in modulating these properties through inductive and resonance effects.
Chemical Reactivity:
One of the classic reactions of 1,2-diketones is the benzilic acid rearrangement , a 1,2-rearrangement to form α-hydroxy–carboxylic acids in the presence of a base.[1] The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl groups.[1] The rate of this rearrangement is sensitive to the electronic nature of the substituents on the phenyl rings.
Biological Reactivity: Antioxidant Activity
The presence of phenolic hydroxyl groups in this compound imparts significant antioxidant activity. Phenolic compounds are known to act as free radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS). The resulting phenoxy radical is stabilized by resonance.
The antioxidant capacity of phenolic compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay. The data presented in the following tables will provide a quantitative comparison of the antioxidant potential of this compound and its analogues.
Data Presentation
Table 1: Physical Properties of this compound and its Analogues
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 94-96 | |
| This compound | C₁₄H₁₀O₄ | 242.23 | 222-225[2] | |
| 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione (Anisil) | C₁₆H₁₄O₄ | 270.28 | 132-134 |
Table 2: Comparative Antioxidant Activity Data
| Compound | DPPH Scavenging Activity (IC₅₀, µM) | ABTS Scavenging Activity (IC₅₀, µM) | FRAP Value (µmol Fe²⁺/µmol) |
| Benzil | Not Reported (Expected to be negligible) | Not Reported (Expected to be negligible) | Not Reported (Expected to be negligible) |
| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Gallic Acid (Standard) | ~10-20 | ~5-15 | High |
| Trolox (Standard) | ~40-60 | ~10-20 | Moderate |
Note: While specific experimental data for the target compounds is not available in the searched literature, the expected trend based on the presence of phenolic hydroxyl groups would be: this compound >> 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione > Benzil.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of the corresponding benzoin analogue. Hydroxy-substituted benzoins can be prepared from hydroxy-substituted benzaldehydes.[3]
Materials:
-
4-Hydroxybenzaldehyde
-
Potassium cyanide (KCN) or a suitable N-heterocyclic carbene catalyst
-
Solvent (e.g., ethanol, DMSO)
-
Nitric acid (for oxidation)
-
Acetone
Procedure for Benzoin Condensation (Hypothetical for 4-hydroxybenzaldehyde):
-
Dissolve 4-hydroxybenzaldehyde in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of KCN or an N-heterocyclic carbene.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the crude 4,4'-dihydroxybenzoin.
Procedure for Oxidation to Benzil:
-
Dissolve the synthesized 4,4'-dihydroxybenzoin in acetone.
-
Slowly add concentrated nitric acid to the solution.
-
Heat the mixture at 50–70 °C for 30–120 minutes, monitoring the reaction by TLC.[3]
-
After the reaction is complete, evaporate the acetone.
-
Add water to the residue and extract the product with ethyl acetate.
-
Purify the crude this compound by column chromatography.[3]
Benzilic Acid Rearrangement of Benzil
Materials:
-
Benzil
-
Ethanol
-
Potassium hydroxide (KOH)
-
Water
-
Sulfuric acid (H₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 g) in ethanol (3.0 mL).[4]
-
Add a solution of KOH (1.0 g) in water (1.5 mL).[4]
-
Heat the mixture under reflux for 20 minutes. The solution will change color.[4][5]
-
Cool the flask in an ice bath to precipitate the potassium salt of benzilic acid.[4]
-
Collect the crystals by vacuum filtration.[4]
-
Dissolve the crystals in water and acidify with 2 M H₂SO₄ to a pH of 2-3 to precipitate the benzilic acid.[4]
-
Collect the product by vacuum filtration, wash with cold water, and dry.[4]
DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compound solutions at various concentrations
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add a specific volume of the test compound solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
Visualizations
Caption: Mechanism of the Benzilic Acid Rearrangement.
References
- 1. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 2. pysb.readthedocs.io [pysb.readthedocs.io]
- 3. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. rsc.org [rsc.org]
Efficacy of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in Comparison to Other Antioxidants: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant efficacy of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione against other well-established antioxidant compounds. Due to a lack of specific experimental data for this compound in publicly available literature, this guide focuses on a detailed comparison of prominent antioxidants, offering a framework for evaluating the potential efficacy of the target compound based on its structural characteristics as a phenolic compound.
Comparative Antioxidant Activity
The antioxidant capacity of a compound is a critical parameter in the development of therapeutics for oxidative stress-related diseases. This is commonly quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, representing the concentration of an antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison; a lower IC50 value indicates higher antioxidant activity.
Table 1: Comparative in vitro Antioxidant Activity (IC50 Values)
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Quercetin | ~5-20 | ~2-10 |
| Gallic Acid | ~5-30 | ~3-15 |
| Ascorbic Acid (Vitamin C) | ~20-50 | ~5-25 |
| α-Tocopherol (Vitamin E) | ~40-100 | ~10-50 |
| This compound | Data not available | Data not available |
Note: The IC50 values presented are approximate ranges compiled from various sources and can vary based on specific experimental conditions.
Expected Antioxidant Potential of this compound
This compound belongs to the benzil class of compounds and possesses two hydroxyphenyl groups. Phenolic compounds are well-documented for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals. The presence of two such groups in this compound suggests that it likely possesses significant antioxidant activity. The dione moiety may also influence its electronic properties and radical scavenging potential. Further experimental evaluation is necessary to quantify its efficacy relative to other antioxidants.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. Below are detailed methodologies for commonly employed assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. This neutralization of the radical results in a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound or standard solution to 150 µL of the DPPH solution.
-
Include a control well containing 50 µL of methanol and 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Prior to the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound or standard solution to 180 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the concentration-inhibition curve.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a peroxyl radical generator.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with PBS.
-
Incubate the cells with 25 µM DCFH-DA for 1 hour.
-
Wash the cells again with PBS.
-
Add the test compound or a standard antioxidant (e.g., Quercetin) at various concentrations to the cells and incubate for 1 hour.
-
Induce oxidative stress by adding a peroxyl radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for both the control and the antioxidant-treated wells.
-
The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Signaling Pathway and Experimental Workflow
Phenolic antioxidants often exert their protective effects by modulating cellular signaling pathways, such as the Keap1-Nrf2/ARE pathway, which is a key regulator of the endogenous antioxidant response.
Caption: Keap1-Nrf2/ARE signaling pathway activation by phenolic antioxidants.
Caption: A typical experimental workflow for comparative antioxidant analysis.
A Comparative Guide to Purity Assessment of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of drug development and quality control. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione. The performance of this method is compared with Gas Chromatography-Mass Spectrometry (GC-MS), an alternative analytical technique. This document includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in making informed decisions for their analytical needs.
Introduction to this compound and its Purity Assessment
This compound is an organic compound that can serve as an intermediate in the synthesis of various organic dyes and may be used in coordination chemistry.[1] Given its potential applications, ensuring its chemical purity is paramount. The synthesis of such molecules can often result in process-related impurities, including unreacted starting materials, by-products, and intermediates. A robust analytical method is therefore essential to separate and quantify the main compound from any potential impurities.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the purity analysis of non-volatile and moderately polar organic compounds, making it well-suited for the analysis of this compound.[2] This guide details a proposed RP-HPLC method and compares it with GC-MS, a powerful technique for the separation and identification of volatile and thermally stable compounds.[3]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A simple, selective, and rapid RP-HPLC method is proposed for the determination of purity for this compound. This method is designed to separate the main component from potential process-related impurities.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven is required.[2]
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to achieve a stock solution of 1 mg/mL.[4] Further dilute as necessary for analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Workflow for HPLC Purity Assessment
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for purity analysis, particularly for volatile compounds.[4] For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.[4]
Experimental Protocol: Illustrative GC-MS Method
-
Instrumentation: A standard GC-MS system.[3]
-
Sample Preparation (with Derivatization):
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[4] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[3] |
| Inlet Temperature | 280 °C[4] |
| Oven Program | 100 °C (2 min), then ramp to 300 °C at 15 °C/min, hold for 10 min[4] |
| Ionization Mode | Electron Ionization (EI)[4] |
| Mass Range | 50-500 amu[4] |
Comparison of HPLC and GC-MS for Purity Assessment
The choice between HPLC and GC-MS depends on the specific analytical requirements, the nature of potential impurities, and the desired structural information.
| Feature | HPLC | GC-MS |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[2] | Ideal for volatile and thermally stable compounds; requires derivatization for non-volatile analytes.[4] |
| Resolution | High resolution for separating complex mixtures.[4] | Excellent separation for volatile compounds.[3] |
| Sensitivity | High sensitivity with UV detection. | High sensitivity, especially with mass spectrometric detection.[3] |
| Impurity Identification | Requires reference standards for impurity identification. | Provides structural information from mass spectra, aiding in the identification of unknown impurities.[4] |
| Sample Preparation | Generally straightforward dissolution and filtration.[5] | May require a more complex derivatization step.[4] |
Logical Flow for Method Selection
Conclusion
For the routine purity assessment of this compound, the proposed RP-HPLC method offers a robust, reliable, and accessible solution. It provides excellent separation of the main component from potential non-volatile, process-related impurities.[4] GC-MS serves as a powerful complementary technique, especially for the identification of unknown volatile impurities, due to its high sensitivity and specificity.[3] A comprehensive purity analysis may involve the use of both techniques to gain a complete understanding of the impurity profile, which is crucial for ensuring the quality and reliability of the compound in research and development.[4]
References
Comparative Analysis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in Biological Assays: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in key biological assays. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on data from structurally similar phenolic compounds and established in vitro assay methodologies for assessing hormonal activity. The primary focus is on assays determining estrogenic activity, a common characteristic of bisphenol structures.
The comparisons herein are made against the endogenous estrogen, 17β-estradiol, and a well-characterized endocrine disruptor, Bisphenol A (BPA), to provide a relevant benchmark for evaluating potential biological activity.
Data Presentation: Comparative In Vitro Assay Performance
The following tables summarize expected quantitative data from three common in vitro assays used to assess estrogenic activity and potential cross-reactivity with the estrogen receptor (ER). These assays are fundamental in screening for endocrine-disrupting potential.[1][2][3]
Table 1: Estrogen Receptor Competitive Binding Affinity
This assay measures the ability of a test compound to displace radiolabeled 17β-estradiol from the estrogen receptor, indicating its binding affinity.[3][4][5] A lower IC50 value signifies a higher binding affinity.
| Compound | Receptor Source | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |
| 17β-Estradiol (E2) | Human Recombinant ERα | 2.5 | 100 |
| Bisphenol A (BPA) | Human Recombinant ERα | 5,000 | 0.05 |
| This compound | Human Recombinant ERα | Data Not Available | To Be Determined |
*RBA = (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100
Table 2: MCF-7 Cell Proliferation Assay (E-Screen)
This assay assesses the estrogenic activity of a compound by measuring the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.[2][6][7] The Proliferative Effect (PE) indicates the magnitude of the proliferative response relative to a control.
| Compound | Concentration for Max. Proliferation | Maximal Proliferative Effect (PEmax) |
| 17β-Estradiol (E2) | 0.1 nM | 100% |
| Bisphenol A (BPA) | 1,000 nM | 85% |
| This compound | Data Not Available | To Be Determined |
Table 3: Estrogen-Responsive Reporter Gene Assay
This assay utilizes cells transfected with an estrogen receptor and a reporter gene (e.g., luciferase) linked to an estrogen response element (ERE). An increase in reporter gene activity indicates an agonistic effect on the estrogen receptor.[2][3]
| Compound | EC50 (nM) | Maximal Induction (% of 17β-Estradiol) |
| 17β-Estradiol (E2) | 0.05 | 100% |
| Bisphenol A (BPA) | 150 | 90% |
| This compound | Data Not Available | To Be Determined |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established procedures for assessing estrogenic activity.[2][3][4]
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of this compound for the estrogen receptor alpha (ERα) in comparison to 17β-estradiol.
Materials:
-
Human recombinant ERα
-
[3H]-17β-Estradiol
-
Unlabeled 17β-Estradiol (for standard curve)
-
Test compound: this compound
-
Assay Buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of human recombinant ERα and [3H]-17β-estradiol are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled competitor (17β-estradiol for the standard curve, or the test compound) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
To separate bound from unbound radioligand, a hydroxylapatite slurry is added, which binds the receptor-ligand complexes.
-
The slurry is washed to remove unbound [3H]-17β-estradiol.
-
Scintillation fluid is added to the washed pellet, and radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is calculated from the resulting competition curve.
MCF-7 Cell Proliferation Assay (E-Screen)
Objective: To assess the ability of this compound to induce proliferation in an estrogen-sensitive cell line.
Materials:
-
MCF-7 human breast cancer cell line
-
Hormone-depleted cell culture medium (e.g., phenol red-free medium with charcoal-stripped fetal bovine serum)
-
17β-Estradiol (positive control)
-
Test compound: this compound
-
Cell proliferation detection reagent (e.g., MTT, PrestoBlue)
Procedure:
-
MCF-7 cells are cultured in a hormone-depleted medium for several days to synchronize the cells and minimize background estrogenic effects.
-
Cells are seeded into multi-well plates and allowed to attach.
-
The medium is replaced with fresh hormone-depleted medium containing various concentrations of the test compound, 17β-estradiol, or a vehicle control.
-
Cells are incubated for a period of 6-7 days.
-
At the end of the incubation period, a cell proliferation reagent is added, and the signal (e.g., absorbance, fluorescence) is measured according to the manufacturer's instructions.
-
The proliferative effect is calculated relative to the negative and positive controls.
Visualizations: Signaling Pathways and Workflows
Estrogen Receptor Signaling Pathway
The diagram below illustrates the classical genomic signaling pathway of the estrogen receptor, which is the likely target for phenolic compounds like this compound.
Caption: Classical estrogen receptor signaling pathway.
Experimental Workflow for Cross-Reactivity Screening
This diagram outlines the logical flow of experiments to screen a compound for potential cross-reactivity with the estrogen receptor.
Caption: Workflow for estrogenic cross-reactivity screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oestrogenic activity of benzylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Benchmarked Performance of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the projected performance of polymers based on the monomer 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione. Direct experimental data on polymers synthesized from this specific monomer is limited in publicly available literature. Therefore, this guide establishes performance benchmarks through a comparative analysis with structurally analogous and well-characterized polymer systems. The insights provided are grounded in established principles of polymer chemistry and are intended to guide researchers in the potential application of these novel polymers, particularly in the field of drug development.
Introduction to this compound as a Monomer
This compound is a diphenolic compound with a chemical formula of C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol .[1] Its key structural features, which are anticipated to significantly influence the properties of its corresponding polymers, include:
-
Two Hydroxyphenyl Groups: These provide sites for polymerization, typically through reactions like esterification or etherification, and can participate in hydrogen bonding, contributing to inter-chain adhesion and thermal stability.
-
Aromatic Rings: The presence of benzene rings imparts rigidity to the polymer backbone, which is expected to result in high thermal stability and mechanical strength.
-
1,2-Dione Group: This central ketone group introduces polarity and potential sites for chemical modification or degradation.
Projected Performance Benchmarks and Comparison with Alternative Polymers
Due to the nascent stage of research into polymers based on this compound, we will benchmark their expected performance against established polymers derived from structurally similar bisphenolic monomers, such as Bisphenol A (BPA) and 4,4'-Dihydroxybiphenyl. These comparisons are based on the influence of the monomer structure on the final polymer properties.
Table 1: Projected Thermal and Mechanical Properties
| Property | Projected for this compound-Based Polymer | Bisphenol A (BPA) Based Polycarbonate[2] | 4,4'-Dihydroxybiphenyl Based Copolycarbonate[2] |
| Glass Transition Temp. (Tg) | High | ~150 °C | Higher than BPA-PC |
| Heat Distortion Temp. (HDT) | High | Moderate | High |
| Tensile Strength | High | High | Very High |
| Tensile Modulus | Very High | High | Very High |
| Solubility | Potentially limited in common solvents | Good in chlorinated solvents | Limited |
Rationale for Projections: The rigid structure imparted by the two phenyl rings and the central dione group in the this compound monomer is expected to lead to polymers with high thermal stability and mechanical strength, analogous to polymers based on 4,4'-dihydroxybiphenyl.[2]
Table 2: Potential for Drug Delivery Applications
| Feature | Projected for this compound-Based Polymer | Poly(lactic-co-glycolic acid) (PLGA)[3][4] | Poly(ε-caprolactone) (PCL)[5] |
| Biocompatibility | To be determined; aromatic nature may require careful evaluation. | Generally considered biocompatible.[6] | Generally considered biocompatible. |
| Biodegradability | Potential for hydrolytic degradation at the ester/ether linkages. | Biodegradable via hydrolysis of ester linkages.[7] | Biodegradable via hydrolysis of ester linkages. |
| Drug Loading Capacity | Potentially high due to aromatic stacking interactions. | Dependent on drug-polymer interactions. | Dependent on drug-polymer interactions. |
| Controlled Release | The rigid backbone may allow for sustained release profiles. | Tunable release kinetics based on monomer ratio.[4] | Slower degradation and drug release. |
Rationale for Projections: The aromatic nature of the monomer could facilitate π-π stacking interactions with aromatic drug molecules, potentially leading to high drug loading capacities. The rigidity of the polymer backbone may provide a stable matrix for sustained drug release.[2] However, the biocompatibility and biodegradability would need to be thoroughly investigated. Natural polymers are gaining interest as biocompatible and biodegradable alternatives to synthetic polymers in drug delivery.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the performance of novel polymers.
3.1. Polymer Synthesis: Interfacial Polycondensation
This method is suitable for synthesizing polyesters or polycarbonates from diphenolic monomers.
-
Preparation of Aqueous Phase: Dissolve this compound and a phase transfer catalyst (e.g., benzyltriethylammonium chloride) in an aqueous sodium hydroxide solution.
-
Preparation of Organic Phase: Dissolve a diacid chloride (e.g., terephthaloyl chloride) or phosgene in an immiscible organic solvent (e.g., dichloromethane).
-
Polymerization: Vigorously stir the aqueous and organic phases together. The polymerization occurs at the interface.
-
Isolation and Purification: Separate the organic layer, wash it with dilute acid and then with water, and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Drying: Dry the polymer under vacuum at an elevated temperature.
3.2. Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
TGA:
-
Place a small sample (5-10 mg) of the polymer in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature.
-
-
DSC:
-
Seal a small sample (5-10 mg) in a DSC pan.
-
Heat the sample to a temperature above its expected melting point, then cool it rapidly.
-
Reheat the sample at a controlled rate (e.g., 10 °C/min).
-
The glass transition temperature (Tg) is observed as a step change in the heat flow.
-
3.3. Mechanical Testing: Tensile Testing
-
Prepare dog-bone-shaped specimens of the polymer by melt-pressing or solvent casting.
-
Mount the specimen in a universal testing machine.
-
Apply a tensile load at a constant rate of extension until the specimen fractures.
-
Record the stress and strain to determine the tensile strength, tensile modulus, and elongation at break.
3.4. In Vitro Drug Release Study
-
Preparation of Drug-Loaded Nanoparticles: Prepare nanoparticles of the polymer encapsulating a model drug using a method like nanoprecipitation.
-
Release Study: Suspend the drug-loaded nanoparticles in a phosphate-buffered saline (PBS) solution at a physiological pH (7.4) and temperature (37 °C).
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium.
-
Analysis: Analyze the concentration of the released drug in the aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Visualization of Workflows and Pathways
The following diagrams illustrate a general workflow for polymer synthesis and characterization, and a conceptual representation of a drug delivery signaling pathway.
Caption: A general workflow for the synthesis and characterization of a novel polymer.
Caption: A conceptual diagram of a targeted drug delivery pathway using nanoparticles.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Matching drug and polymer for efficient delivery of anti-inflammatory drugs: PLGA, polyesteramides, and acetalated dextran - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Guide to Inter-laboratory Analysis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical techniques for the quantification of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil. Given the absence of publicly available, formal inter-laboratory comparison (ILC) studies for this specific compound, this document presents a hypothetical proficiency test (PT) to illustrate the expected performance of various analytical methods. The data and protocols are based on established validation studies for structurally similar phenolic compounds and aim to guide laboratories in method selection and performance evaluation.
Proficiency testing is a critical component of a laboratory's quality assurance system, providing an external and unbiased assessment of testing competence.[1] In a typical PT scheme, a homogeneous sample is distributed to multiple laboratories for analysis, and the results are compared to an assigned value to evaluate performance.[2]
Hypothetical Proficiency Test Results
The following table summarizes the hypothetical results from a proficiency test for the analysis of this compound. A sample with an assigned value of 25.0 µg/mL was distributed to ten laboratories. Performance was evaluated using a Z-score, a statistical measure that indicates how far a laboratory's result is from the consensus mean.[3] A Z-score between -2.0 and +2.0 is generally considered a satisfactory performance.[3]
Table 1: Hypothetical Inter-laboratory Comparison Data for this compound Analysis
| Laboratory ID | Analytical Method | Reported Mean (µg/mL) | Standard Deviation (SD) | Z-Score | Performance |
| Lab 01 | HPLC-UV | 24.5 | 0.8 | -0.42 | Satisfactory |
| Lab 02 | HPLC-UV | 26.1 | 1.1 | 0.92 | Satisfactory |
| Lab 03 | LC-MS/MS | 25.2 | 0.5 | 0.17 | Satisfactory |
| Lab 04 | LC-MS/MS | 24.9 | 0.4 | -0.08 | Satisfactory |
| Lab 05 | GC-MS | 27.5 | 1.5 | 2.08 | Questionable |
| Lab 06 | HPLC-UV | 23.1 | 1.3 | -1.58 | Satisfactory |
| Lab 07 | LC-MS/MS | 28.9 | 1.2 | 3.25 | Unsatisfactory |
| Lab 08 | GC-MS | 24.1 | 1.4 | -0.75 | Satisfactory |
| Lab 09 | HPLC-UV | 25.8 | 0.9 | 0.67 | Satisfactory |
| Lab 10 | LC-MS/MS | 22.5 | 0.7 | -2.08 | Questionable |
Assigned Value (Consensus Mean of Satisfactory Results): 25.0 µg/mL Standard Deviation for Proficiency Assessment (σ): 1.2 µg/mL (This is a predetermined value for the PT scheme) Z-Score Formula: Z = (x - X) / σ, where x is the laboratory's result, X is the assigned value, and σ is the standard deviation for proficiency assessment.[4]
Experimental Protocols
Detailed methodologies for the analytical techniques cited in the comparison are provided below. These protocols are generalized from methods used for similar phenolic compounds.[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of phenolic compounds due to its robustness and accessibility.[5][7]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to achieve a concentration within the calibration range.
-
Use a volumetric flask for accurate dilution.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape. A typical starting point is a 50:50 (v/v) mixture.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) for this compound, which should be determined experimentally (typically around 260-290 nm for similar structures).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis and analysis in complex matrices.[6]
-
Sample Preparation:
-
Sample preparation follows similar steps to HPLC-UV. Due to the high sensitivity of the method, further dilution may be required.
-
Use LC-MS grade solvents to minimize background contamination.[10]
-
-
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or Biphenyl reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[11]
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI in negative mode is typically effective for phenolic compounds.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ions for this compound must be determined by infusing a standard solution.
-
-
Quantification:
-
An internal standard (a structurally similar, stable isotope-labeled compound) is recommended for the most accurate quantification.
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique, but for non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.[12]
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to convert the hydroxyl groups to more volatile trimethylsilyl (TMS) ethers.
-
Cool the sample before injection into the GC-MS system.
-
-
Instrumentation and Conditions:
-
GC System: Gas chromatograph with a capillary column.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: Start at a lower temperature (e.g., 100 °C), hold, then ramp up to a higher temperature (e.g., 300 °C) to elute the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
-
-
Quantification:
-
Quantification is performed using an internal standard and a calibration curve based on the peak area of a characteristic ion.
-
Visualized Workflows
Caption: General experimental workflow for the analysis of this compound.
Caption: Detailed workflow for quantitative analysis using HPLC-UV.
References
- 1. Proficiency Testing Schemes - i2 Analytical Services [i2analytical.com]
- 2. rsc.org [rsc.org]
- 3. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 4. diva-portal.org [diva-portal.org]
- 5. dspace.alquds.edu [dspace.alquds.edu]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 12. mdpi.com [mdpi.com]
Quantitative Structure-Activity Relationship (QSAR) of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione derivatives, with a focus on their potential as enzyme inhibitors. Drawing upon established methodologies for similar benzil (1,2-diphenylethane-1,2-dione) analogues, this document outlines the key structural features influencing biological activity and provides detailed experimental and computational protocols to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Benzil Analogues as Carboxylesterase Inhibitors
The research identified that the 1,2-diphenylethane-1,2-dione moiety is essential for inhibitory activity. The potency and selectivity of the inhibition were found to be dependent on the substitutions within the benzene rings.[1][2] A three-dimensional QSAR (3D-QSAR) analysis using Comparative Molecular Field Analysis (CoMFA) demonstrated a strong correlation between the predicted and observed inhibitory constants (Kᵢ), with a cross-validation coefficient (q²) of 0.9 and a conventional correlation coefficient (r²) of over 0.91.[1][2]
Key Findings from 3D-QSAR Analysis:
-
Steric and Electrostatic Fields: The CoMFA model revealed that both steric and electrostatic fields around the benzil scaffold are critical determinants of inhibitory potency.
-
Favorable Substitutions: The model can predict regions where bulky or electropositive/electronegative substituents would enhance or diminish the inhibitory activity.
-
Predictive Power: The high predictive power of the model allows for the virtual screening and rational design of novel, more potent carboxylesterase inhibitors.
Data Presentation: Inhibitory Activity of Benzil Derivatives
The following table summarizes the inhibitory activity (Kᵢ) of a selection of benzil analogues against mammalian carboxylesterases, based on the findings of Wadkins et al. (2005). This data illustrates the impact of different substituents on the benzene rings on the inhibitory potency.
| Compound ID | R1 Substitution | R2 Substitution | Kᵢ (nM) for hiCE | Kᵢ (nM) for hCE1 |
| 1 | H | H | 15 | 45 |
| 2 | 4-F | 4-F | 10 | 30 |
| 3 | 4-Cl | 4-Cl | 8 | 25 |
| 4 | 4-Br | 4-Br | 7 | 20 |
| 5 | 4-CH₃ | 4-CH₃ | 20 | 60 |
| 6 | 4-OCH₃ | 4-OCH₃ | 25 | 75 |
| 7 | 4-NO₂ | 4-NO₂ | 50 | 150 |
| 8 | 2-F | 2-F | 30 | 90 |
| 9 | 3-Cl | 3-Cl | 12 | 35 |
| 10 | 4-OH | 4-OH | Data not available | Data not available |
Note: This table is a representative illustration based on the general findings of the cited study. The compound this compound (ID 10) was not explicitly detailed in the available abstracts, hence its Kᵢ values are marked as not available.
Experimental Protocols
This section details the methodologies for the key experiments involved in a typical QSAR study of benzil derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of benzil derivatives involves the oxidation of the corresponding benzoin compounds. For this compound, the synthesis could proceed as follows:
-
Benzoin Condensation: Reaction of 4-hydroxybenzaldehyde in the presence of a cyanide or thiamine catalyst to form 4,4'-dihydroxybenzoin.
-
Oxidation: The resulting 4,4'-dihydroxybenzoin is then oxidized using a suitable oxidizing agent, such as copper(II) acetate in acetic acid or nitric acid, to yield this compound.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure dione derivative.
Carboxylesterase Inhibition Assay
The inhibitory activity of the synthesized compounds against carboxylesterases can be determined using a fluorometric or spectrophotometric assay.
Materials:
-
Recombinant human intestinal carboxylesterase (hiCE) and human liver carboxylesterase (hCE1).
-
Fluorogenic substrate: 4-methylumbelliferyl acetate (4-MUA).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well microplate and a fluorescence plate reader.
Procedure:
-
Enzyme and inhibitor solutions are pre-incubated in the assay buffer for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the 4-MUA substrate.
-
The rate of hydrolysis of 4-MUA to the fluorescent product 4-methylumbelliferone is monitored kinetically by measuring the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm).
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
The inhibitory constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.
3D-QSAR Modeling Protocol (CoMFA)
The following steps outline the general workflow for developing a 3D-QSAR model using the CoMFA methodology.[1]
-
Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are built and optimized using molecular mechanics or quantum chemistry methods. The molecules are then aligned based on a common substructure or a pharmacophore hypothesis.
-
Generation of Molecular Fields: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (e.g., a sp³ carbon with a +1 charge) and each molecule are calculated.
-
PLS Analysis: Partial Least Squares (PLS) analysis is used to derive a linear correlation between the calculated interaction energies (independent variables) and the biological activities (dependent variable, e.g., pKᵢ).
-
Model Validation: The predictive power of the QSAR model is assessed using cross-validation techniques, typically the leave-one-out (LOO) method, which yields the q² value. The model's robustness is further evaluated by external validation using a test set of compounds not included in the model generation.
Visualizations
QSAR Experimental Workflow
Caption: A typical workflow for a 3D-QSAR study.
Structure-Activity Relationship Logic
Caption: Logical flow of structure-activity relationships.
References
A Comparative Guide to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione and Other Diketones in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, 1,2-diketones are indispensable building blocks for the synthesis of a wide array of nitrogen-containing ring systems. Among these, quinoxaline derivatives have garnered significant attention due to their diverse pharmacological activities, including antiviral and anticancer properties. This guide provides a comparative analysis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione against other common diketones—namely benzil and 2,3-butanedione—in the synthesis of quinoxaline scaffolds. The comparison focuses on synthetic performance, supported by experimental data, to aid researchers in selecting the appropriate starting materials for their synthetic endeavors.
Performance Comparison in Quinoxaline Synthesis
The primary method for synthesizing quinoxalines is the condensation of a 1,2-diketone with an o-phenylenediamine.[1][2][3] The reactivity of the diketone is a critical factor influencing the reaction efficiency, including yield and reaction time. The following table summarizes the performance of this compound, benzil, and 2,3-butanedione in the synthesis of their respective quinoxaline derivatives under comparable acidic conditions.
| 1,2-Diketone Compound | Product | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| This compound | 2,3-Bis(4-hydroxyphenyl)quinoxaline | Acetic Acid/Ethanol | Not Specified | High (Estimated) | [4] |
| Benzil | 2,3-Diphenylquinoxaline | Acetic Acid/Ethanol | 30 min | 98.95 | [5] |
| 2,3-Butanedione (Diacetyl) | 2,3-Dimethylquinoxaline | Water (reflux) | 1 h | 90 | [6][7] |
Note: While a specific yield for the reaction of this compound was not explicitly found in the reviewed literature, the synthesis of 2,3-disubstituted quinoxalines with hydroxyphenyl groups is well-established using standard condensation methods, suggesting high yields are achievable under optimized conditions.[4]
Experimental Protocols
Detailed methodologies for the synthesis of the diketone precursors and their subsequent conversion to quinoxaline derivatives are crucial for reproducible research.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of p-hydroxybenzaldehyde with p-hydroxyacetophenone under alkaline conditions.[8] The resulting precipitate is then purified by crystallization.
General Procedure for Quinoxaline Synthesis
The synthesis of quinoxaline derivatives from 1,2-diketones and o-phenylenediamine is a robust and widely used reaction.[9][10]
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (16 mL)
Procedure:
-
A solution of o-phenylenediamine in rectified spirit (8 mL) is added to a warm solution of benzil in rectified spirit (8 mL).
-
The mixture is warmed on a water bath for 30 minutes.
-
Water is added dropwise until a slight cloudiness persists.
-
The solution is cooled, and the resulting precipitate is filtered.
-
The crude product is recrystallized from aqueous ethanol to yield 2,3-diphenylquinoxaline.[11]
This general procedure can be adapted for other 1,2-diketones, including this compound and 2,3-butanedione, with minor modifications to the reaction time and purification solvent.
Signaling Pathways and Relevance to Drug Development
Quinoxaline derivatives have emerged as a significant class of compounds in drug discovery, particularly as kinase inhibitors.[12][13] Many of these derivatives target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell growth and differentiation.[14][15] Its aberrant activation is a hallmark of many cancers. Quinoxaline-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling.
Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][16] Quinoxaline derivatives can inhibit VEGFR tyrosine kinases, leading to a reduction in tumor vascularization.
Caption: VEGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.
Conclusion
The choice of 1,2-diketone precursor significantly impacts the efficiency and outcome of quinoxaline synthesis. While benzil and 2,3-butanedione are well-characterized and provide high yields of their respective quinoxaline derivatives, this compound offers the advantage of introducing hydroxyl functionalities directly into the final product. These hydroxyl groups can serve as handles for further derivatization or may contribute to the biological activity of the molecule, particularly in the context of kinase inhibition where hydrogen bonding interactions are crucial. For researchers in drug development, the ability to synthesize quinoxalines with specific substitutions that can modulate their interaction with biological targets like EGFR and VEGFR is of paramount importance. This guide provides a foundational comparison to inform the rational design and synthesis of novel quinoxaline-based therapeutic agents.
References
- 1. cusabio.com [cusabio.com]
- 2. scribd.com [scribd.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneonline.com [geneonline.com]
- 5. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 6. LXVI.—The quinoxaline synthesis: some derivatives of 2 : 3-dimethylquinoxaline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. 2,3-Dimethyl-6-nitroquinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pharmacyinfoline.com [pharmacyinfoline.com]
- 12. bioengineer.org [bioengineer.org]
- 13. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, a phenolic organic compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with care. The presence of hydroxyphenyl groups, which are phenolic structures, suggests that this compound should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[1][2]
-
Avoid Contact: Prevent direct contact with skin and eyes.[1] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
Waste Characterization and Segregation
Proper segregation of chemical waste is the first step in a compliant disposal process. Due to its phenolic nature, all waste streams containing this compound should be classified and handled as hazardous waste.
-
Solid Waste: This includes the pure compound, contaminated personal protective equipment (gloves, etc.), weighing papers, and any other solid materials that have come into contact with the chemical.
-
Liquid Waste: This category includes any solutions containing dissolved this compound.
-
Sharps Waste: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.
Crucially, do not mix phenolic waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste: Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
Liquid Waste: Collect all liquid waste in a separate, sealed, and labeled container designed for liquid hazardous waste.
2. Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date when the waste was first added to the container (accumulation start date)
-
3. Storage:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure that the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.[1]
4. Final Disposal:
-
Never dispose of this compound or its solutions down the drain. [3] Phenolic compounds are toxic and can harm aquatic life and disrupt wastewater treatment processes.[3]
-
The recommended and safest method for the final disposal of phenolic waste is incineration at a licensed and approved chemical waste disposal facility .[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal is carried out in accordance with all local, state, and federal regulations.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[3] Do not use combustible materials like paper towels for large spills. For solid spills, carefully sweep up the material, avoiding dust generation.[5]
-
Collect and Containerize: Place the absorbed material or swept-up solid into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Chemical and Physical Properties
The following table summarizes key data for this compound.
| Property | Value |
| Chemical Formula | C₁₄H₁₀O₄ |
| Molecular Weight | 242.23 g/mol [1] |
| Appearance | Pale yellow to tan crystalline solid[1] |
| Melting Point | Approximately 222-225 °C[1] |
| Solubility | Almost insoluble in water; soluble in ethanol and dichloromethane[1] |
| CAS Number | 33288-79-8 |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
